Macitentan Impurity 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N5O2/c17-11-3-1-10(2-4-11)13-14(19)22-9-23-15(13)24-5-6-25-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEPQTGGEXKQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433875-21-8 | |
| Record name | 5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YSQ21S7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Macitentan Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the synthesis pathway for Macitentan Impurity 1, a known process-related impurity in the manufacturing of the dual endothelin receptor antagonist, Macitentan. Understanding the formation of this impurity is critical for the development of robust and well-controlled manufacturing processes for Macitentan, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This compound, chemically known as 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine, is also referred to as Despropylaminosulfonyl Macitentan or ACT-080803.[1][2][3] Its structure is closely related to Macitentan, lacking the N'-propylsulfamide group, which is replaced by a primary amine. This structural similarity suggests that the impurity may arise from an intermediate in the Macitentan synthesis that has not undergone the sulfamidation step or is a product of a side reaction.
Proposed Synthesis Pathway
The most plausible synthetic route to this compound involves a convergent synthesis strategy, mirroring the overall manufacturing process of Macitentan. The key steps involve the synthesis of a substituted pyrimidine core followed by its coupling with a bromopyrimidine sidechain.
The synthesis commences with the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with a source of ammonia to introduce the amine functionality at the 4-position, leading to the formation of 5-(4-bromophenyl)-6-chloropyrimidin-4-amine. This intermediate is then reacted with ethylene glycol in the presence of a base to yield the key precursor, 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine. The final step involves the etherification of this alcohol with 5-bromo-2-chloropyrimidine to furnish this compound.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the synthesis of this compound. These protocols are adapted from known synthetic procedures for Macitentan and related analogues.[4][5][6][7]
Step 1: Synthesis of 5-(4-bromophenyl)-6-chloropyrimidin-4-amine
-
Reaction Setup: To a solution of 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) in a reaction vessel, add a source of ammonia (e.g., aqueous ammonium hydroxide, 2-3 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched with water. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 5-(4-bromophenyl)-6-chloropyrimidin-4-amine.
Step 2: Synthesis of 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine
-
Reaction Setup: In a reaction flask, dissolve ethylene glycol (10-20 eq) in a suitable solvent like 1,2-dimethoxyethane or THF. Add a strong base such as potassium tert-butoxide (KOtBu) (1.1-1.5 eq) portion-wise at a reduced temperature (10-15 °C).
-
Addition of Starting Material: To this mixture, add 5-(4-bromophenyl)-6-chloropyrimidin-4-amine (1.0 eq) slowly.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and quench by the addition of water. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine (1.0 eq) in an anhydrous aprotic solvent such as THF or dimethylformamide (DMF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0-5 °C.
-
Addition of Base: Add a strong base, such as sodium hydride (NaH) (1.1-1.5 eq), portion-wise to the solution. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the alkoxide.
-
Addition of Coupling Partner: Add a solution of 5-bromo-2-chloropyrimidine (1.0-1.2 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction for completion by TLC or HPLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product into an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Data Presentation
The following table summarizes the key reactants, reagents, and expected outcomes for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Starting Material | Key Reagents | Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Product | Representative Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Ammonia source | DMSO or THF | 20-25 | 12-24 | 5-(4-bromophenyl)-6-chloropyrimidin-4-amine | 80-90 |
| 2 | 5-(4-bromophenyl)-6-chloropyrimidin-4-amine | Ethylene glycol, KOtBu | DME or THF | 90-110 | 12-24 | 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine | 70-85 |
| 3 | 5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-amine | 5-bromo-2-chloropyrimidine, NaH | THF or DMF | 60-80 | 4-8 | This compound | 60-75 |
Conclusion
This technical guide outlines a plausible and detailed synthesis pathway for this compound. By understanding the reaction conditions that can lead to its formation, researchers and drug development professionals can implement appropriate control strategies during the manufacturing of Macitentan. These strategies may include optimizing reaction conditions to minimize the formation of the amine intermediate, implementing in-process controls to monitor its levels, and developing effective purification methods to remove it from the final API. This knowledge is essential for ensuring the production of high-quality Macitentan that meets all regulatory requirements.
References
- 1. Despropylaminosulfonyl Macitentan | CymitQuimica [cymitquimica.com]
- 2. veeprho.com [veeprho.com]
- 3. Despropylaminosulfonyl Macitentan | 1433875-21-8 | SynZeal [synzeal.com]
- 4. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104447572A - Method for preparing macitentan - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Formation Mechanism of Macitentan Impurity 1 During Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the formation mechanism of Macitentan Impurity 1, a critical process-related impurity encountered during the synthesis of the dual endothelin receptor antagonist, Macitentan. Understanding the genesis of this impurity is paramount for the development of robust and well-controlled manufacturing processes for this important therapeutic agent.
Introduction to Macitentan and its Impurities
Macitentan, with the chemical name N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, is a medication used for the treatment of pulmonary arterial hypertension.[1] As with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Process-related impurities can arise from starting materials, intermediates, reagents, or side reactions during the synthesis.[]
This compound has been identified as 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine. Its structure reveals the absence of the N-propylsulfamoyl group, indicating that it is a des-sulfamoylated derivative of the parent drug. The presence of this impurity necessitates stringent control during the manufacturing process to meet regulatory requirements.
Chemical Structures:
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Macitentan | N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide | 441798-33-0 | C19H20Br2N6O4S | 588.27 |
| This compound | 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine | 1433875-21-8 | C16H13Br2N5O2 | 467.11 |
The Synthetic Pathway of Macitentan
The synthesis of Macitentan typically involves a multi-step process. A key step in many reported syntheses is the coupling of a pyrimidine core with a sulfamide side chain. A common synthetic route is outlined below.
Proposed Formation Mechanism of this compound
Based on the structure of this compound and the known chemistry of the Macitentan synthesis, the most plausible formation mechanism is the hydrolysis of the sulfamide bond (S-N bond) of a key intermediate or the final Macitentan molecule. This hydrolysis can be catalyzed by acidic or basic conditions that may be present during the synthesis or work-up procedures.
Two primary pathways for the formation of Impurity 1 are proposed:
Pathway A: Hydrolysis of the Final Macitentan Molecule
Forced degradation studies have demonstrated that Macitentan is susceptible to hydrolysis under both acidic and basic conditions.[3][4] This suggests that if the final product is exposed to such conditions during purification or isolation, the sulfamide bond can be cleaved to yield this compound.
Pathway B: Formation from a Key Intermediate
A more likely scenario for the formation of this compound as a process-related impurity is through a side reaction involving a key intermediate. The intermediate, 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine, which is essentially this compound, could be formed prior to the sulfamoylation step or through the hydrolysis of an earlier intermediate containing the sulfamide group.
A plausible point of formation is during the synthesis of Intermediate A (N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide). If the reaction conditions are not carefully controlled, a competing hydrolysis of the chloro group at the 4-position of the pyrimidine ring can occur, leading to the formation of an amino-pyrimidine intermediate. This intermediate would then be carried through the subsequent steps to form this compound.
Alternatively, if Intermediate A is formed, its sulfamide bond could be susceptible to hydrolysis under the conditions of the subsequent reaction with ethylene glycol, which often involves a strong base and elevated temperatures.
Factors Influencing the Formation of this compound
Several factors can influence the formation of this compound:
-
pH: The sulfamide bond is known to be susceptible to both acid and base-catalyzed hydrolysis. Careful control of pH during reaction work-ups and purification steps is crucial.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis. The reaction conditions, particularly for steps involving strong bases and high temperatures, need to be optimized.
-
Water Content: The presence of water in the reaction mixture can promote hydrolysis. The use of anhydrous solvents and reagents is recommended.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions and degradation.
-
Choice of Base: The nature and strength of the base used in the reaction can impact the stability of the sulfamide bond.
Experimental Protocols
Detailed experimental protocols for the synthesis of Macitentan and the analysis of its impurities are often proprietary. However, based on published literature, the following general procedures can be outlined.
General Synthetic Procedure for Macitentan
A representative synthetic procedure is described in the Journal of Medicinal Chemistry, 2012, 55 (17), pp 7849–7861. The key steps involve:
-
Formation of the monochloro-pyrimidine intermediate: Reacting a dichloro-pyrimidine building block with a sulfamide potassium salt in a solvent like DMSO at room temperature.
-
Introduction of the ethylene glycol side chain: Treating the monochloro-pyrimidine intermediate with ethylene glycol in the presence of a base like sodium hydride or potassium tert-butoxide at elevated temperatures.
-
Final coupling: Reacting the resulting alcohol with 2-chloro-5-bromopyrimidine in the presence of a base like sodium hydride in a solvent like THF at elevated temperatures.
Analytical Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Macitentan and its impurities.
-
Column: A reversed-phase column, such as a C18 or C8, is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is common.
-
Detection: UV detection at a wavelength around 266 nm is suitable for Macitentan and its impurities.
-
Validation: The analytical method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for the quantification of this compound.
Forced Degradation Study Conditions:
To understand the degradation pathways and confirm the stability-indicating nature of the analytical method, forced degradation studies are performed. Typical stress conditions include:
| Stress Condition | Reagent/Condition | Temperature | Time |
| Acid Hydrolysis | 1 N HCl | 80°C | 15 min |
| Base Hydrolysis | 1 N NaOH | 25°C | 45 min |
| Oxidation | 6% (v/v) H₂O₂ | 80°C | 15 min |
| Thermal Degradation | Dry Heat | 105°C | 16 h |
| Photolytic Degradation | UV light (200 Wh/m²) and Fluorescent light (1.2 million lux·h) | Ambient | - |
Note: The conditions listed are examples and may need to be adjusted based on the stability of the drug substance.[3][4]
Control Strategies
To minimize the formation of this compound, the following control strategies should be implemented:
-
Raw Material Control: Ensure the purity of starting materials and reagents, and control their water content.
-
Process Parameter Optimization: Carefully control reaction temperatures, reaction times, and the stoichiometry of reagents.
-
pH Control: Maintain strict pH control during work-up and purification steps to avoid conditions that favor hydrolysis.
-
In-Process Controls (IPCs): Implement IPCs to monitor the progress of the reaction and the formation of impurities at critical stages.
-
Purification: Develop a robust purification method, such as crystallization, to effectively remove this compound from the final product. Patent literature suggests that specific crystallization conditions can be employed to achieve high purity.[5]
Conclusion
The formation of this compound is a critical quality attribute that needs to be carefully controlled during the synthesis of Macitentan. The primary formation mechanism is likely the hydrolysis of the sulfamide bond, which can occur either on the final Macitentan molecule or on a key synthetic intermediate. By understanding the underlying formation pathways and the factors that influence them, and by implementing robust control strategies throughout the manufacturing process, it is possible to consistently produce high-purity Macitentan that meets all regulatory requirements. This in-depth technical guide provides a foundation for researchers and drug development professionals to address the challenge of controlling this specific impurity.
References
- 1. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 3. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. CN105461639A - Method for refining high-purity macitentan - Google Patents [patents.google.com]
Unraveling the Degradation of Macitentan: A Technical Guide to the Formation of Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of macitentan, a dual endothelin receptor antagonist, with a specific focus on the formation of Impurity 1. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the stability testing, formulation development, and quality control of macitentan.
Introduction to Macitentan and Its Stability
Macitentan is an orally active drug used for the treatment of pulmonary arterial hypertension.[] The stability of a drug substance like macitentan is a critical attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug molecule and helping to identify potential degradation products that may arise during storage or manufacturing.[2][3][4][5][6]
Studies have shown that macitentan is susceptible to degradation under certain stress conditions, particularly hydrolysis.[2][3][4][] One of the key degradation products identified is Impurity 1, also known as Despropylaminosulfonyl Macitentan. Understanding the pathway to its formation is crucial for developing robust formulations and analytical methods.
Characterization of Macitentan and Impurity 1
Macitentan is chemically described as N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide.
Impurity 1 has been identified as Despropylaminosulfonyl Macitentan , with the Chemical Abstracts Service (CAS) number 1433875-21-8 .[][8][9][10] Its chemical name is 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine.[][8][10]
| Compound | Molecular Formula | Molecular Weight |
| Macitentan | C19H20Br2N6O4S | 588.27 g/mol |
| Impurity 1 | C16H13Br2N5O2 | 467.11 g/mol [] |
Degradation Pathway: Formation of Impurity 1
The primary degradation pathway leading to the formation of Impurity 1 is the hydrolysis of the N-propylsulfamide group of the macitentan molecule. This reaction can be catalyzed by both acidic and basic conditions. The cleavage of this bond results in the removal of the N-propylsulfamoyl moiety and the formation of an amine group on the pyrimidine ring, yielding Despropylaminosulfonyl Macitentan (Impurity 1).
Quantitative Data from Forced Degradation Studies
Forced degradation studies have demonstrated that macitentan is particularly sensitive to hydrolytic and thermal stress. The following table summarizes the conditions under which significant degradation of macitentan, including the formation of Impurity 1, has been observed.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Observations |
| Acid Hydrolysis | 1 N HCl | 80°C | 15 minutes | Significant degradation observed.[3][6] |
| Base Hydrolysis | 1 N NaOH | 25°C | 45 minutes | Significant degradation observed.[3][6] |
| Oxidative | 6% (v/v) H2O2 | 80°C | 15 minutes | Slight degradation observed.[3][6][11] |
| Thermal | Dry Heat | 105°C | 16 hours | Macitentan is sensitive to thermal conditions.[3][4][6] |
| Photolytic | UV light at 200 Wh/m² and Fluorescent light at 1.2 million luxh | - | - | Macitentan is stable under photolytic conditions.[2] |
Experimental Protocols
Forced Degradation Study Protocol
The following is a representative protocol for conducting forced degradation studies on macitentan, based on methodologies reported in the literature.[3][6][12][13][14]
-
Preparation of Stock Solution: Prepare a stock solution of macitentan in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Heat the mixture at 80°C for 15 minutes. After cooling, neutralize the solution with 1 N NaOH.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Keep the mixture at 25°C for 45 minutes. Neutralize the solution with 1 N HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H2O2. Heat the mixture at 80°C for 15 minutes.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 16 hours. After the specified time, dissolve the sample in the diluent for analysis.
-
Sample Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for separating and quantifying macitentan from its degradation products. The following parameters are typical for such a method.[11][12][13]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.6 - 1.5 mL/min
-
Detection Wavelength: UV detection at approximately 266 nm or 280 nm.[][11]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Logical Workflow for Impurity Identification and Characterization
The process of identifying and characterizing degradation impurities like Impurity 1 follows a logical workflow, as depicted in the diagram below.
Conclusion
This technical guide has detailed the formation of Macitentan Impurity 1 through the hydrolytic degradation of the parent molecule. The provided information on the degradation pathway, quantitative data from forced degradation studies, and experimental protocols offers a solid foundation for researchers and professionals in the pharmaceutical industry. A thorough understanding of these degradation pathways is paramount for the development of stable and safe macitentan drug products.
References
- 2. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 8. Despropylaminosulfonyl Macitentan | 1433875-21-8 | SynZeal [synzeal.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. actascientific.com [actascientific.com]
Forced Degradation of Macitentan: A Technical Guide to Identifying Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the forced degradation studies of Macitentan, with a specific focus on the identification and characterization of a key degradation product, Impurity 1. This document details the experimental protocols for stress testing, summarizes quantitative data from various studies, and provides visual representations of the degradation pathway and analytical workflows.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies are designed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability, elucidating degradation pathways, and developing stability-indicating analytical methods. For Macitentan, an endothelin receptor antagonist, a thorough understanding of its degradation profile is essential to ensure the quality, safety, and efficacy of the final drug product.
Summary of Forced Degradation Conditions and Impurity Formation
Macitentan has been subjected to a variety of stress conditions to induce degradation, including acid and base hydrolysis, oxidation, and exposure to heat and light. Studies have consistently shown that Macitentan is most susceptible to degradation under acidic and basic conditions.[1][2]
One of the primary degradation products identified in these studies is Impurity 1 , chemically known as 5-(4-bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine . This impurity is formed through the hydrolysis of the N-propylsulfamide group of the Macitentan molecule.
The following table summarizes the quantitative data on Macitentan degradation and the formation of impurities under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Macitentan Degradation (%) | Impurity 1 Formation (%) | Other Major Degradants Observed | Reference |
| Acidic Hydrolysis | 1 N HCl at 80°C for 15 min | Significant | Data not specified | DP1 to DP9 | |
| 0.01M HCl at room temp for 1 hr | 12.34 | Data not specified | Not specified | [3] | |
| Basic Hydrolysis | 1 N NaOH at 25°C for 45 min | Significant | Data not specified | DP10 | |
| 0.01 M NaOH at room temp for 1 hr | 10.11 | Data not specified | Not specified | [3] | |
| Oxidative | 6% (v/v) H2O2 at 80°C for 15 min | Slight | Not specified | Not specified | [4][2] |
| 3% H2O2 at room temp for 1 hr | 8.76 | Not specified | Not specified | [3] | |
| Thermal | 105°C for 16 hours | Stable | Not observed | Not observed | [4] |
| Photolytic | UV light at 200 Wh/m2; Fluorescent light at 1.2 million luxh | Stable | Not observed | Not observed | [4] |
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies on Macitentan and for the analysis of the resulting degradation products.
Forced Degradation (Stress Testing) Protocol
The following protocols are based on methods described in the scientific literature.[4][3]
3.1.1. Acidic Hydrolysis
-
Accurately weigh 10 mg of Macitentan and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 1 N hydrochloric acid.
-
Heat the flask in a water bath at 80°C for 15 minutes.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N sodium hydroxide.
-
Dilute to the mark with a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Filter the solution through a 0.45 µm syringe filter before analysis.
3.1.2. Basic Hydrolysis
-
Accurately weigh 10 mg of Macitentan and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 1 N sodium hydroxide.
-
Keep the flask at room temperature (25°C) for 45 minutes.
-
Neutralize the solution with an appropriate volume of 1 N hydrochloric acid.
-
Dilute to the mark with a suitable diluent.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
3.1.3. Oxidative Degradation
-
Accurately weigh 10 mg of Macitentan and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 6% (v/v) hydrogen peroxide.
-
Heat the flask in a water bath at 80°C for 15 minutes.
-
Cool the solution to room temperature.
-
Dilute to the mark with a suitable diluent.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
3.1.4. Thermal Degradation
-
Place approximately 10 mg of Macitentan powder in a petri dish.
-
Expose the sample to dry heat in a hot air oven at 105°C for 16 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable diluent to a known concentration for analysis.
3.1.5. Photolytic Degradation
-
Spread a thin layer of Macitentan powder in a petri dish.
-
Expose the sample to UV light (200 Wh/m²) and fluorescent light (1.2 million lux hours) in a photostability chamber.
-
After exposure, dissolve the sample in a suitable diluent to a known concentration for analysis.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying Macitentan from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is the most common technique employed.
3.2.1. High-Performance Liquid Chromatography (HPLC) Method
The following is a representative HPLC method for the analysis of Macitentan and its impurities.[1][5]
| Parameter | Condition |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Ammonium acetate buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 266 nm |
| Injection Volume | 10 µL |
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
For the structural elucidation of degradation products, LC-MS/MS is employed.[6][7][8]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Scan Mode | Full Scan (for identification) and Product Ion Scan (for fragmentation analysis) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Collision Gas | Argon |
Visualizations
The following diagrams illustrate the key processes involved in the forced degradation studies of Macitentan.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Macitentan Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Macitentan, a dual endothelin receptor antagonist, is a critical therapeutic agent for pulmonary arterial hypertension. Ensuring its purity and safety is paramount in drug development and manufacturing. This technical guide provides an in-depth overview of the identification and characterization of process-related and degradation impurities of Macitentan, offering a valuable resource for researchers and professionals in the field.
The Landscape of Macitentan Impurities
Impurities in Macitentan can originate from two primary sources: the manufacturing process and degradation of the drug substance over time. A thorough understanding of these impurities is crucial for quality control and regulatory compliance.
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the Macitentan drug substance. They can include unreacted starting materials, intermediates, by-products, and reagents. The types and quantities of these impurities are highly dependent on the specific synthetic route employed.[]
Degradation Products: These impurities arise from the decomposition of Macitentan under various environmental conditions such as exposure to acid, base, oxidation, heat, or light.[] Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3][4]
A comprehensive review of existing literature reveals a significant number of identified impurities, with at least 35 Macitentan-related impurities reported.[] Some of these compounds have been characterized as both metabolites and degradation products, highlighting the complex interplay of factors that can affect the purity of the final drug product.[]
Analytical Strategies for Impurity Profiling
The cornerstone of impurity identification and characterization lies in the application of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used methods for this purpose.[5][2][6][7][8]
High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating HPLC method is essential for separating Macitentan from its impurities. Several studies have detailed the development and validation of such methods, typically employing a reversed-phase C18 or C8 column with a gradient elution program.[5][2][7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the structural elucidation of unknown impurities, LC-MS/MS is the technique of choice. It provides valuable information on the molecular weight and fragmentation patterns of the impurities, enabling their identification.[5][6][9]
Quantitative Data Summary
The following tables summarize the quantitative data related to the analytical methods used for Macitentan impurity profiling.
Table 1: HPLC Method Parameters for Macitentan Impurity Analysis
| Parameter | Conditions | Reference |
| Column | Inertsil C18 (150 x 4.6 mm, 5 µm) | [5] |
| Inertsil C8 (250 x 4.6 mm, 5 µm) | [7] | |
| Accucore C18 (150 x 4.6 mm, 2.6 µm) | [9] | |
| Mobile Phase A | 0.02% Trifluoroacetic acid (TFA) in water | [5] |
| Ammonium acetate buffer (pH 4.5) | [7] | |
| 5 mM Ammonium formate | [9] | |
| Mobile Phase B | Acetonitrile (ACN) | [5][7][9] |
| Flow Rate | 1.0 mL/min | [2] |
| 1.5 mL/min | [7] | |
| Detection Wavelength | 266 nm | [7] |
| Column Temperature | 30 °C | [7] |
Table 2: Forced Degradation Conditions for Macitentan
| Stress Condition | Reagent/Parameter | Duration/Temperature | Reference |
| Acid Hydrolysis | 1 N HCl | 15 min at 80°C | [2][4][10] |
| Base Hydrolysis | 1 N NaOH | 45 min at 25°C | [2][4][10] |
| 0.1 M NaOH | 4 hours at 80°C (reflux) | [3] | |
| Oxidative Degradation | 6% (v/v) H₂O₂ | 15 min at 80°C | [2][4][10] |
| Thermal Degradation | Dry Heat | 16 hours at 105°C | [2][4][10] |
| Photolytic Degradation | UV light (200 Wh/m²) and Fluorescent light (1.2 million lux·h) | As per ICH guidelines | [2][4][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the identification and characterization of Macitentan impurities.
Protocol for Forced Degradation Studies
Objective: To generate potential degradation products of Macitentan under various stress conditions.
Materials:
-
Macitentan drug substance or drug product
-
Hydrochloric acid (1 N and 0.1 M)
-
Sodium hydroxide (1 N and 0.1 M)
-
Hydrogen peroxide (6% v/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Hot air oven, water bath, photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of Macitentan in a suitable solvent and add 1 N HCl. Heat the solution at 80°C for 15 minutes. Cool, neutralize with 1 N NaOH, and dilute to a final concentration with the mobile phase.[2][4][10]
-
Base Hydrolysis: Dissolve a known amount of Macitentan in a suitable solvent and add 1 N NaOH. Keep the solution at 25°C for 45 minutes. Neutralize with 1 N HCl and dilute to a final concentration with the mobile phase.[2][4][10] Alternatively, reflux with 0.1 M NaOH for 4 hours at 80°C.[3]
-
Oxidative Degradation: Dissolve a known amount of Macitentan in a suitable solvent and add 6% H₂O₂. Heat the solution at 80°C for 15 minutes. Cool and dilute to a final concentration with the mobile phase.[2][4][10]
-
Thermal Degradation: Expose a known amount of solid Macitentan to dry heat at 105°C for 16 hours in a hot air oven.[2][4][10] Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a known amount of solid Macitentan to UV light (200 Wh/m²) and fluorescent light (1.2 million lux·h) in a photostability chamber.[2][4][10] Dissolve the sample in the mobile phase for analysis.
-
Control Sample: Prepare a solution of Macitentan in the mobile phase without subjecting it to any stress conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol for HPLC Analysis of Macitentan and its Impurities
Objective: To separate and quantify Macitentan and its impurities.
Materials and Equipment:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
Inertsil C8 column (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Ammonium acetate buffer (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Macitentan reference standard and impurity reference standards (if available)
-
Forced degradation samples and test samples
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition.
-
Standard Preparation: Prepare a standard solution of Macitentan and any available impurity reference standards at a known concentration.
-
Sample Preparation: Prepare the test samples (e.g., forced degradation samples, drug substance) by dissolving them in a suitable solvent and diluting to the desired concentration with the mobile phase.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peaks and calculate the percentage of each impurity relative to the Macitentan peak area.
Visualization of Key Processes
The following diagrams illustrate the workflow for impurity identification and the general degradation pathways of Macitentan.
Caption: Workflow for Macitentan impurity identification.
Caption: General degradation pathways of Macitentan.
Conclusion
The identification and characterization of Macitentan process impurities and degradation products are critical aspects of ensuring the quality, safety, and efficacy of this important therapeutic agent. This technical guide has provided a comprehensive overview of the types of impurities, the analytical methodologies for their detection and characterization, and detailed experimental protocols. By leveraging the information and workflows presented here, researchers, scientists, and drug development professionals can effectively navigate the complexities of Macitentan impurity profiling, contributing to the development of safer and more effective medicines.
References
- 2. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation and Characterization of New Forced Degradation Products of Macitentan: A Dual Endothelin Receptor Antagonist | CoLab [colab.ws]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Silico Toxicity Prediction of Macitentan Degradation Products: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macitentan is a dual endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension. As with any pharmaceutical compound, it is susceptible to degradation under various environmental conditions, leading to the formation of degradation products (DPs). The presence of these DPs, even in trace amounts, can pose potential safety risks. Therefore, a thorough toxicological evaluation of these compounds is a critical aspect of drug development and regulatory assessment. This technical guide provides a comprehensive overview of the in silico approaches for predicting the toxicity of Macitentan's degradation products, offering a cost-effective and time-efficient alternative to traditional toxicological testing.
This guide details the known degradation pathways of Macitentan, the structures of its identified degradation products, and the methodologies for in silico toxicity assessment. It adheres to the principles outlined by the International Council for Harmonisation (ICH) M7 guideline, which advocates for the use of two complementary computational methodologies—one expert rule-based and one statistical-based—for the assessment of mutagenic impurities. Furthermore, this document presents a structured compilation of available data and provides visualizations of key pathways and workflows to aid in the understanding and application of these predictive toxicological methods.
Macitentan Degradation Pathways
Macitentan has been shown to degrade under various stress conditions, including acidic, basic, and photolytic environments.[1][][3] The primary degradation pathways involve the hydrolysis of the sulfamide and ether linkages, as well as modifications to the pyrimidine rings.[1][] Under acidic and basic hydrolysis, a number of degradation products, designated as DP1 through DP10, have been identified and characterized using liquid chromatography-mass spectrometry (LC-MS/MS).[1][3] Photolytic degradation can lead to the cleavage of the bromine-pyrimidine bond.[]
In Silico Toxicity Assessment Methodologies
The in silico toxicity assessment of Macitentan's degradation products is a multi-faceted process that leverages computational models to predict various toxicological endpoints. This approach is aligned with the principles of reducing, refining, and replacing animal testing (the 3Rs).
Experimental Protocols
1. Identification of Degradation Products: Forced degradation studies are conducted on Macitentan under stress conditions as per ICH guidelines (e.g., acid, base, oxidation, heat, and light).[1] The resulting degradation products are separated and identified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).[1][3]
2. In Silico Toxicity Prediction Workflow: A general workflow for the in silico toxicity prediction of identified degradation products is as follows:
3. (Q)SAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology. These models correlate the chemical structure of a compound with its biological activity, including toxicity.
-
Expert Rule-Based Systems: These systems, such as Derek Nexus, utilize a knowledge base of structural alerts (toxicophores) derived from experimental data to predict toxicity.[4] An alert is a chemical substructure known to be associated with a specific toxicity endpoint.
-
Statistical-Based Systems: These models employ statistical algorithms to build predictive models from large datasets of chemical structures and their corresponding toxicity data.
4. Endpoint Prediction: The primary toxicological endpoints of concern for pharmaceutical impurities include:
-
Mutagenicity: The potential of a compound to cause genetic mutations. The Ames test is the standard in vitro assay for mutagenicity, and many in silico models are designed to predict its outcome.
-
Carcinogenicity: The potential to cause cancer. In silico models for carcinogenicity often consider both genotoxic and non-genotoxic mechanisms.
-
Hepatotoxicity: The potential to cause liver damage. This is a significant concern for many pharmaceuticals.
-
Other Toxicities: This can include skin irritation, reproductive toxicity, and other organ-specific toxicities.
Data on Macitentan Degradation Products
| Degradation Product | Chemical Name | Chemical Structure (SMILES) |
| Macitentan | N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide | CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br[5] |
| ACT-132577 (Metabolite) | N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide | C15H19BrN4O4S[6] |
| DP1 | 5-(4-Bromophenyl)-6-hydroxypyrimidin-4(1H)-one | BrC1=CC=C(C2C(NC=NC2=O)=O)C=C1[7] |
| Macitentan Impurity 49 | 2-((5-chloropyrimidin-2-yl)oxy)ethanol | C1=C(C=NC(=N1)Cl)OCCO[8] |
| Macitentan Dimer Impurity | (N,N′′-[1,2-Ethanediylbis[oxy[5-(4-bromophenyl)-6,4-pyrimidinediyl]]]bis[N′-propylsulfamide]) | O=--INVALID-LINK--(=O)=O)=C2C3=CC=C(Br)C=C3)=C1C4=CC=C(Br)C=C4">S(NCCC)=O[9] |
Note: The structures for all degradation products (DP1-DP10) are not publicly available in SMILES format.
In Silico Toxicity Predictions of Macitentan Degradation Products
Qualitative in silico toxicity assessments of several Macitentan impurities have indicated potential risks for certain endpoints. For instance, some degradation products containing chloro-ether moieties have shown a medium risk of mutagenicity and high risks of irritation, tumorigenicity, and reproductive effects.[] Specific aromatic amine degradation products may also raise concerns for carcinogenicity.[10]
The following table summarizes the general in silico toxicity predictions for classes of Macitentan degradation products.
| Degradation Product Class | Predicted Toxicity Endpoints | Predicted Risk Level |
| Chloro ether-containing DPs | Mutagenicity, Irritation, Tumorigenicity, Reproductive Effects | Medium to High[] |
| Olefin ether-containing DPs | Mutagenicity, Tumorigenicity, Irritation, Reproductive Effects | Medium to High[] |
| Diether-containing DPs | Irritation | High[] |
| Hydroxyl group-containing DPs | Reproductive Effects | Medium[] |
Signaling Pathway
Macitentan is an antagonist of endothelin receptors (ETA and ETB). The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. Understanding this pathway is essential for contextualizing the pharmacological action of Macitentan and the potential off-target effects of its degradation products.
Logical Relationship for Mutagenicity Assessment (ICH M7)
The ICH M7 guideline provides a framework for the assessment and control of mutagenic impurities. The logical relationship for classifying an impurity based on in silico predictions is depicted below.
References
- 1. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. optibrium.com [optibrium.com]
- 5. Progress in QSAR toxicity screening of pharmaceutical impurities and other FDA regulated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide | C15H19BrN4O4S | CID 70813943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Macitentan Impurity 1: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Macitentan Impurity 1, a known process-related impurity and potential degradation product of the dual endothelin receptor antagonist, Macitentan. This document outlines its chemical identity, analytical profiling, and the broader context of impurity control in the manufacturing of Macitentan.
Chemical Identity and Synonyms
This compound is a critical substance for monitoring in the quality control of Macitentan. Its unique chemical structure and properties are essential for the development of specific analytical methods.
| Parameter | Value |
| CAS Number | 1433875-21-8[] |
| IUPAC Name | 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine |
| Molecular Formula | C₁₆H₁₃Br₂N₅O₂[] |
| Molecular Weight | 467.11 g/mol [] |
Synonyms:
-
Despropylaminosulfonyl Macitentan
-
ACT 080803
-
Macitentan N-Despropylaminosulfonyl Impurity
Analytical Methodologies for Impurity Profiling
The quantification and monitoring of this compound are crucial for ensuring the safety and efficacy of the final drug product. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is commonly employed for this purpose.
Experimental Protocol: Stability-Indicating RP-HPLC Method
A robust reverse-phase HPLC (RP-HPLC) method has been developed and validated for the simultaneous determination of Macitentan and its impurities.[2][3][4] This method is effective for impurity profiling in both bulk drug substance and finished tablet dosage forms.[2][3]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Inertsil C8 (250mm x 4.6mm, 5µm)[5] |
| Mobile Phase A | Ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid)[5] |
| Mobile Phase B | Acetonitrile[5] |
| Elution | Gradient[5] |
| Flow Rate | 1.5 mL/min[5] |
| Detection Wavelength | 266 nm[5] |
| Column Temperature | 30°C[5] |
| Injection Volume | 20 µL[5] |
Method Validation:
The method is validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[2][4] The method can effectively separate Macitentan from its process-related impurities and degradation products formed under various stress conditions.[2]
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of Macitentan.[2][4]
Stress Conditions:
-
Oxidative Degradation: 6% (v/v) H₂O₂ at 80°C for 15 minutes[2][4]
-
Photolytic Degradation: UV light at 200 Wh/m² and fluorescent light at 1.2 million lux hours[2][4]
These studies show that Macitentan is susceptible to degradation under acidic, basic, and thermal conditions.[2][4]
Macitentan's Mechanism of Action: The Endothelin Signaling Pathway
Macitentan is a dual antagonist of the endothelin (ET) receptors, ETA and ETB.[6][7] The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation.[7] By blocking this pathway, Macitentan leads to vasodilation and exerts its therapeutic effect in pulmonary arterial hypertension (PAH).[8]
Experimental Workflow for Impurity Identification
The identification and characterization of impurities like this compound is a systematic process involving several analytical techniques.
References
- 2. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 8. INTRODUCTION - Macitentan (Opsumit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physicochemical Properties of Macitentan and Related Compounds
Introduction
Macitentan, sold under the trade name Opsumit®, is an orally active, potent dual endothelin (ET) receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH).[1][2] Developed by modifying the structure of bosentan, Macitentan exhibits increased efficacy and an improved safety profile.[1] It functions by blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, thereby mitigating the deleterious effects of ET-1, which include vasoconstriction, fibrosis, proliferation, and inflammation.[3][4]
This technical guide provides a comprehensive overview of the physicochemical properties of Macitentan and its primary active metabolite, ACT-132577. It includes quantitative data, detailed experimental protocols for property determination, and visualizations of the relevant biological pathways and experimental workflows.
Physicochemical Properties
Macitentan is a white to off-white crystalline powder that is stable, non-hygroscopic, and not sensitive to light in its solid state. Its optimized physicochemical properties, such as a higher pKa and log D, contribute to enhanced tissue penetration and sustained receptor occupancy compared to earlier ERAs.[5]
Quantitative Data Summary
The key physicochemical properties of Macitentan and its active metabolite are summarized in the tables below for clear comparison.
Table 1: General Physicochemical Properties of Macitentan
| Property | Value | Reference |
| IUPAC Name | N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide | [3] |
| Molecular Formula | C₁₉H₂₀Br₂N₆O₄S | |
| Molecular Mass | 588.3 g/mol | |
| Melting Point | 135 °C (134-136 °C) | [6] |
| pKa | 6.2 | |
| Log D (pH 7.4) | 2.9 | |
| Physical State | Crystalline Solid | [7] |
Table 2: Solubility of Macitentan
| Solvent / Medium | Solubility | Reference |
| Water | Insoluble | [8] |
| Ethanol | Slightly Soluble (~2 mg/mL) | |
| DMSO / DMF | Soluble (~33 mg/mL) | [7] |
| Aqueous Buffers | Sparingly Soluble | [7] |
| DMF:PBS (pH 7.2) (1:7) | ~0.12 mg/mL | [7] |
| Phosphate Buffer (pH 6.8) | Higher solubility compared to 0.1 N HCl or pH 7.4 buffer | [9] |
Table 3: Pharmacological and Pharmacokinetic Properties of Macitentan and its Active Metabolite
| Property | Macitentan | ACT-132577 (Metabolite) | Reference |
| Target(s) | Dual ETA / ETB Receptor Antagonist | Dual ETA / ETB Receptor Antagonist | [3][5] |
| IC₅₀ (ETA) | 0.2 nM - 0.5 nM | ~5-fold less potent than Macitentan | [4][7][10] |
| IC₅₀ (ETB) | 391 nM | N/A | [4][7] |
| ETA:ETB Selectivity | ~50-fold for ETA | ~16-fold for ETA | [3][11] |
| Biological Half-Life (t₁/₂) | ~16 - 17.5 hours | ~40 - 66 hours | [3][6][10] |
| Time to Max Plasma Conc. (Tₘₐₓ) | ~8 hours | ≥ 30 hours | [10] |
| Plasma Protein Binding | >99% (primarily albumin) | >99% | [6][10] |
| Apparent Volume of Distribution (Vd) | ~50 L | ~40 L | [10] |
Experimental Protocols
The determination of the physicochemical and pharmacological properties of Active Pharmaceutical Ingredients (APIs) like Macitentan involves a range of standardized analytical methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique used for the identification, quantification, and purification of Macitentan and its related substances.[12]
-
Objective: To separate, identify, and quantify components in a mixture. Used to determine the purity of Macitentan and to analyze samples from dissolution tests.
-
Methodology:
-
A high-pressure pump moves a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase).
-
The sample mixture is injected into the mobile phase stream.
-
Components of the sample separate based on their differential partitioning between the mobile and stationary phases.
-
A detector (e.g., UV-Vis at 260 nm for Macitentan) measures the components as they elute from the column, producing a chromatogram.[8]
-
The retention time is used for identification, and the peak area is used for quantification against a known standard.
-
Dissolution Testing
Dissolution testing is critical for predicting the in vivo performance of a drug product. For a Biopharmaceutics Classification System (BCS) Class II compound like Macitentan (low solubility, high permeability), this test is particularly important.[8]
-
Objective: To measure the rate and extent to which the API dissolves from its dosage form.
-
Methodology (USP Apparatus 2 - Paddles):
-
The test is conducted in a vessel containing a specified volume (e.g., 900 mL) of dissolution medium (e.g., pH 6.8 phosphate buffer) maintained at 37 °C ± 0.5 °C.[8]
-
A stirring element (paddle) rotates at a specified speed (e.g., 50 rpm).[8]
-
The tablet is dropped into the vessel.
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), samples of the dissolution medium are withdrawn.[8]
-
The amount of dissolved Macitentan in each sample is quantified using a suitable analytical method, typically HPLC.[8]
-
Radioligand Binding Assays
These assays are used to determine the binding affinity (IC₅₀ values) of a compound to its target receptors.
-
Objective: To quantify the interaction between Macitentan and the ETA and ETB receptors.
-
Methodology:
-
Cell membranes expressing recombinant human ETA or ETB receptors are prepared.[4]
-
The membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) that is known to bind to the receptors.
-
Varying concentrations of the test compound (Macitentan) are added to compete with the radioligand for binding sites.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The radioactivity of the bound fraction is measured.
-
The IC₅₀ value—the concentration of Macitentan that inhibits 50% of the specific binding of the radioligand—is calculated from the resulting concentration-response curve.[4]
-
Visualization of Pathways and Workflows
Endothelin Signaling Pathway and Macitentan's Mechanism of Action
The diagram below illustrates the endothelin signaling pathway and the inhibitory action of Macitentan. Endothelin-1 (ET-1) binds to ETA and ETB receptors on vascular smooth muscle cells, triggering downstream signaling cascades (e.g., MAPK, PI3K/AKT) that lead to vasoconstriction, proliferation, and fibrosis.[4] Macitentan acts as a dual antagonist, blocking both receptor subtypes.
Caption: Macitentan's dual antagonism of ETA and ETB receptors.
General Workflow for API Physicochemical Characterization
This diagram outlines a typical workflow for the physicochemical characterization of an active pharmaceutical ingredient (API) from synthesis to final analysis, a critical process in drug development.[13]
Caption: General workflow for API physicochemical characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. rroij.com [rroij.com]
- 4. Macitentan, a double antagonist of endothelin receptors, efficiently impairs migration and microenvironmental survival signals in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macitentan | C19H20Br2N6O4S | CID 16004692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. WO2021005478A1 - Compressed macitentan compositions, methods and uses thereof - Google Patents [patents.google.com]
- 9. wjpsonline.com [wjpsonline.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Related Substances Observed in Macitentan, an Endothelien Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 13. labinsights.nl [labinsights.nl]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of Macitentan Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Macitentan Impurity 1 (Despropylaminosulfonyl Macitentan) in bulk drug substance and pharmaceutical formulations. The developed method is specific, accurate, precise, and suitable for routine quality control and stability studies. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.
Introduction
Macitentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] During the synthesis and storage of Macitentan, process-related and degradation impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product.[4][] this compound, chemically known as 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine, is a potential impurity of Macitentan.[][7] This document provides a detailed analytical method for the identification and quantification of this specific impurity.
Experimental Protocols
Materials and Reagents
-
Macitentan Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Orthophosphoric Acid (OPA) (Analytical Grade)
-
Sodium Perchlorate (Analytical Grade)
-
Perchloric Acid (Analytical Grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector and a data acquisition system was used. A typical system would include:
-
Waters Alliance 2695 separations module with a 2996 PDA detector and Empower2 software.[8]
-
Analytical Balance (e.g., Sartorius)
-
pH meter
-
Sonicator
Chromatographic Conditions
A variety of chromatographic conditions have been reported for the separation of Macitentan and its impurities. Below are two optimized methods that have demonstrated good separation.
Method 1: RP-HPLC using an Inertsil C8 Column [9]
| Parameter | Condition |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program should be optimized to ensure separation of all impurities. |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 266 nm |
| Injection Volume | 20 µL |
Method 2: RP-HPLC using a Purosphere RP-18e Column
| Parameter | Condition |
| Column | Purosphere RP-18e (100 x 4.6 mm, 3.0 µm) |
| Mobile Phase A | Sodium perchlorate buffer (pH 2.0, adjusted with perchloric acid) |
| Mobile Phase B | Acetonitrile:Buffer (80:20 v/v) |
| Gradient Elution | A gradient program should be optimized for the separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | Not specified, typically 10-20 µL |
Preparation of Solutions
Diluent: Acetonitrile is commonly used as the diluent for dissolving Macitentan and its impurities.[9][10]
Standard Stock Solution (Macitentan and Impurity 1): Accurately weigh about 10 mg of Macitentan and 10 mg of this compound reference standards into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
Standard Solution (for analysis): From the stock solutions, prepare a working standard solution containing Macitentan and this compound at the desired concentration level (e.g., 10 ppm).[9]
Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Macitentan into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 30 minutes to dissolve the drug.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1] Macitentan has been shown to degrade under acidic and basic conditions.[9][10]
Acid Hydrolysis: Treat the sample solution with 1 N HCl and heat at 80°C for 15 minutes.[1] Neutralize the solution before injection.
Base Hydrolysis: Treat the sample solution with 1 N NaOH at 25°C for 45 minutes.[1] Neutralize the solution before injection.
Oxidative Degradation: Treat the sample solution with 6% (v/v) H₂O₂ and heat at 80°C for 15 minutes.[1]
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 16 hours.[1]
Photolytic Degradation: Expose the drug substance to UV light (200 Wh/m²) and fluorescent light (1.2 million lux hours).[1]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the separation of the main peak from impurities and degradation products.
Linearity: The linearity of the method should be established across a range of concentrations. For impurities, this is typically from the limit of quantification (LOQ) to 150% of the specification level.
Accuracy: Determined by recovery studies, spiking the placebo with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150%).
Precision:
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing multiple preparations of a homogeneous sample on the same day.
-
Intermediate Precision (Inter-day precision): The precision is assessed by analyzing the same sample on different days, with different analysts, and on different instruments.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
Summary of Forced Degradation Results
| Stress Condition | % Degradation of Macitentan | Peak Purity of Macitentan |
| Acid Hydrolysis (1N HCl, 80°C, 15 min) | Significant | Pass |
| Base Hydrolysis (1N NaOH, 25°C, 45 min) | Significant | Pass |
| Oxidative (6% H₂O₂, 80°C, 15 min) | Slight | Pass |
| Thermal (105°C, 16 h) | Significant | Pass |
| Photolytic (UV & Fluorescent Light) | Stable | Pass |
Visualization
Caption: Experimental Workflow for this compound Analysis.
Conclusion
The described HPLC method is suitable for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms. The method is stability-indicating, as demonstrated by the successful separation of the impurity from the active pharmaceutical ingredient and its degradation products under various stress conditions. The validation of this method in accordance with ICH guidelines will ensure its suitability for routine use in a quality control environment.
References
- 1. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and Characterization of New Forced Degradation Products of Macitentan: A Dual Endothelin Receptor Antagonist | CoLab [colab.ws]
- 3. Secure Verification [machinery.mas.bg.ac.rs]
- 4. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. clearsynth.com [clearsynth.com]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. jmnc.samipubco.com [jmnc.samipubco.com]
Application Note: A Sensitive UPLC-MS/MS Method for the Trace Level Detection of Macitentan Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macitentan is an orally active dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] During the synthesis and storage of Macitentan, process-related impurities and degradation products can arise.[] One such potential impurity is Macitentan Impurity 1, also known as Despropylaminosulfonyl Macitentan.[] The presence of impurities, even at trace levels, can impact the efficacy and safety of the final pharmaceutical product.[6] Therefore, a highly sensitive and specific analytical method is crucial for the detection and quantification of these impurities to ensure the quality and safety of Macitentan drug products.
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the trace level detection and quantification of this compound in drug substances and formulations. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of regulatory bodies.
Experimental Protocols
Materials and Reagents
-
Macitentan reference standard and this compound (Despropylaminosulfonyl Macitentan) were sourced from a reputable supplier.[][7]
-
Bosentan, used as the internal standard (IS), was of certified reference standard grade.[1][3][8]
-
Acetonitrile and methanol (LC-MS grade) were purchased from a commercial supplier.
-
Formic acid and acetic acid (LC-MS grade) were used for mobile phase preparation.[2][9]
-
Ultrapure water was generated using a laboratory water purification system.
-
Blank placebo matrix, representative of the pharmaceutical formulation, was used for validation studies.
Instrumentation
An ultra-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer was used for this analysis. The system consisted of a binary solvent manager, a sample manager, and a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][2]
UPLC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and the internal standard.
Table 1: UPLC Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 468.0 | To be determined experimentally | 30 | 25 |
| Bosentan (IS) | 551.6 | 202.1 | 40 | 30 |
Note: The precursor ion for this compound is calculated based on its molecular weight of 467.11 and protonation in positive ESI mode ([M+H]+). The product ion and optimal cone voltage and collision energy would need to be determined experimentally by infusing a standard solution of the impurity into the mass spectrometer. For Macitentan, a known transition is m/z 589.1 → 203.3.[1][3][8]
Standard and Sample Preparation
-
Stock Solutions: Individual stock solutions of this compound and Bosentan (IS) were prepared in methanol at a concentration of 100 µg/mL.
-
Working Standard Solutions: A series of working standard solutions of this compound were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution: A working solution of Bosentan was prepared at a concentration of 10 ng/mL in the same diluent.
-
Sample Preparation: A sample of the drug substance or a powdered tablet equivalent to 10 mg of Macitentan was accurately weighed and dissolved in 10 mL of diluent. The solution was sonicated for 10 minutes and then centrifuged. An aliquot of the supernatant was diluted appropriately to fall within the calibration curve range. For every 1 mL of the final sample or standard solution, 50 µL of the internal standard spiking solution was added.
Method Validation Summary
The developed UPLC-MS/MS method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on parameters critical for trace level analysis.
Table 4: Method Validation Summary
| Parameter | Result |
| Specificity | No interference was observed from the blank matrix or other related substances at the retention time of this compound and the IS. |
| Linearity (r²) | > 0.999 over the concentration range of 0.1 - 100 ng/mL. |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | Intra-day: < 5%; Inter-day: < 8% |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Robustness | The method was found to be robust with minor variations in flow rate, column temperature, and mobile phase composition. |
Diagrams
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.
Caption: Logical relationship of the UPLC-MS/MS system components.
Conclusion
This application note presents a highly sensitive, specific, and robust UPLC-MS/MS method for the trace level detection and quantification of this compound. The method is suitable for routine quality control analysis of Macitentan drug substances and finished products, ensuring their safety and quality. The detailed protocol and validation summary provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of pharmaceutical impurities.
References
- 1. Secure Verification [machinery.mas.bg.ac.rs]
- 2. benchchem.com [benchchem.com]
- 3. A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. clearsynth.com [clearsynth.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for the Use of Macitentan Impurity 1 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of Macitentan Impurity 1 as a reference standard for the identification and quantification of impurities in Macitentan active pharmaceutical ingredient (API) and finished drug products. The protocols herein are intended to support quality control, stability studies, and regulatory submissions.
Introduction to Macitentan and Impurity Profiling
Macitentan is an orally active, potent dual endothelin receptor antagonist (ERA) indicated for the treatment of pulmonary arterial hypertension (PAH).[1] It exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, thereby preventing vasoconstriction and cellular proliferation.[1]
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. Regulatory agencies such as the International Council for Harmonisation (ICH) provide stringent guidelines for the identification, qualification, and control of impurities.[2][3] The presence of impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and toxicity.
This compound, chemically known as 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine, is a known process-related impurity and potential degradation product of Macitentan.[][5] As such, a well-characterized reference standard of this compound is essential for accurate analytical testing.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine | [5] |
| Synonyms | Despropylaminosulfonyl Macitentan, ACT 080803 | [5] |
| CAS Number | 1433875-21-8 | [6] |
| Molecular Formula | C₁₆H₁₃Br₂N₅O₂ | [5][6] |
| Molecular Weight | 467.11 g/mol | [5] |
| Appearance | Neat (form may vary) | [5] |
| SMILES | Nc1ncnc(OCCOc2ncc(Br)cn2)c1-c1ccc(Br)cc1 | [5] |
| InChI Key | LFEPQTGGEXKQEY-UHFFFAOYSA-N | [5] |
Applications of this compound Reference Standard
A certified reference standard of this compound is crucial for various analytical applications in a GxP-compliant environment:
-
Impurity Identification: To confirm the presence of this compound in Macitentan API and drug products by comparing retention times and/or mass spectra with the certified standard.
-
Quantitative Analysis: To accurately determine the concentration of this compound using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Method Validation: As a critical component in the validation of analytical methods for impurity profiling, including specificity, linearity, accuracy, precision, and robustness, in accordance with ICH Q2(R1) guidelines.
-
Stability Studies: To monitor the formation of this compound as a degradation product under various stress conditions (e.g., acid, base, oxidation, heat, light) during forced degradation studies.[2][3]
Endothelin Signaling Pathway
Macitentan's therapeutic effect is achieved through the inhibition of the endothelin signaling pathway. Understanding this pathway provides context for the drug's mechanism of action. Endothelin-1 (ET-1) binds to endothelin receptors A (ETₐ) and B (ET₈) on smooth muscle cells, leading to a cascade of intracellular events that result in vasoconstriction and cell proliferation. Macitentan blocks these receptors, antagonizing the effects of ET-1.
Caption: Macitentan blocks the endothelin signaling pathway.
Experimental Protocols
The following protocols describe the use of this compound as a reference standard for the analysis of Macitentan samples.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a stability-indicating HPLC method for the separation and quantification of Macitentan and its impurities, including this compound.
5.1.1. Equipment and Materials
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or other suitable buffer reagents
-
Macitentan API or drug product sample
-
This compound reference standard
5.1.2. Chromatographic Conditions
The following table summarizes typical chromatographic conditions. Method optimization may be required based on the specific column and HPLC system used.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
5.1.3. Standard and Sample Preparation
Caption: Workflow for preparing standards and samples for HPLC analysis.
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations covering the expected range of the impurity (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).
-
Sample Solution (e.g., 1 mg/mL of Macitentan): Accurately weigh approximately 50 mg of the Macitentan sample, dissolve in, and dilute to 50 mL with the diluent.
5.1.4. Data Analysis and Quantification
-
Inject the prepared standards and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the percentage of this compound in the Macitentan sample using the following formula:
% Impurity = (Concentration of Impurity in Sample (µg/mL) / Concentration of Macitentan in Sample (µg/mL)) * 100
5.1.5. Representative HPLC Method Validation Data
The following table summarizes typical validation parameters for an HPLC method for Macitentan and its impurities, in accordance with ICH guidelines.[2][3]
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Robustness | No significant impact from minor variations in method parameters |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a more sensitive and selective method for the identification and quantification of this compound, particularly at very low levels.
5.2.1. Equipment and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Other materials as listed in the HPLC-UV protocol
5.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Optimized for separation of Macitentan and its impurities |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Macitentan: m/z 589.1 → 203.3 this compound: m/z 467.1 → [Product Ion]* |
Note: The product ion for this compound needs to be determined by infusing the reference standard into the mass spectrometer.
5.2.3. Standard and Sample Preparation
Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents. For bioanalytical applications, a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be required to prepare plasma or other biological samples.[7]
5.2.4. Data Analysis and Quantification
The data analysis is similar to the HPLC-UV method, but uses the peak areas from the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) chromatograms for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy can be used for the unequivocal structural confirmation of the this compound reference standard.
5.3.1. Equipment and Materials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃)
-
This compound reference standard
5.3.2. Sample Preparation
Dissolve an appropriate amount of the this compound reference standard (typically 5-10 mg) in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
5.3.3. NMR Experiments
Acquire the following NMR spectra:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments such as COSY, HSQC, and HMBC to aid in complete structural elucidation.
The acquired spectra should be consistent with the known chemical structure of this compound.
Storage and Handling of the Reference Standard
-
Storage: Store the this compound reference standard in a well-closed container, protected from light, at the recommended temperature (typically 2-8 °C) to ensure its stability.
-
Handling: Handle the reference standard in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate identification and quantification of this impurity in Macitentan API and drug products. The protocols provided in these application notes offer a comprehensive framework for researchers and analytical scientists to ensure the quality, safety, and regulatory compliance of Macitentan. Adherence to these guidelines will facilitate robust analytical method development and validation, leading to reliable impurity profiling.
References
- 1. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 2. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Despropylaminosulfonyl Macitentan | CymitQuimica [cymitquimica.com]
- 6. Despropylaminosulfonyl Macitentan | LGC Standards [lgcstandards.com]
- 7. sphinxsai.com [sphinxsai.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation and quantification of Macitentan, a dual endothelin receptor antagonist, from its process-related impurities and degradation products. The described methodologies are crucial for quality control and stability testing in the pharmaceutical industry. This document provides comprehensive experimental protocols, data summaries, and visual workflows to aid in the implementation of this analytical method.
Introduction
Macitentan is an orally active drug approved for the treatment of pulmonary arterial hypertension (PAH).[][2][3] As with any active pharmaceutical ingredient (API), the purity of Macitentan is critical to its safety and efficacy. During its synthesis and storage, various process-related impurities and degradation products can arise.[4] Regulatory agencies require stringent control and monitoring of these impurities. Therefore, a reliable and validated analytical method for the separation and quantification of Macitentan and its related substances is essential.
This application note presents a compilation of established chromatographic methods, focusing on a stability-indicating RP-HPLC technique that can resolve Macitentan from its known and potential impurities.
Chromatographic Separation of Macitentan and its Impurities
The separation of Macitentan from its process-related impurities is most effectively achieved using reversed-phase chromatography. Several methods have been developed, each with specific advantages in terms of resolution, run time, and compatibility with mass spectrometry. Below is a summary of various reported chromatographic conditions.
Table 1: Summary of Reported Chromatographic Methods for Macitentan Impurity Profiling
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chromatography | RP-HPLC[5] | RP-HPLC[6] | RP-HPLC[][7] | UPLC-MS/MS[8] |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm)[5] | Purosphere RP-18e (100 x 4.6 mm, 3.0 µm)[6] | Eclipse Plus C18 (250 x 4.6 mm, 5 µm)[][7] | Reverse Phase C18 (150 x 4.6 mm, 5 µm)[8] |
| Mobile Phase A | Ammonium acetate (pH 4.5)[5] | Sodium perchlorate (pH 2.0)[6] | 0.1% v/v Formic acid in water[][7] | 0.5% Formic acid in water[] |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile:Buffer (80:20 v/v)[6] | Methanol[][7] | Acetonitrile[] |
| Elution Mode | Gradient[5] | Gradient[6] | Gradient[][7] | Isocratic (20:80 v/v)[] |
| Flow Rate | 1.5 mL/min[5] | 1.0 mL/min[6] | 0.6 mL/min[][7] | 1.0 mL/min[] |
| Detection | UV at 266 nm[5] | UV at 220 nm[6] | Not Specified | MS/MS (MRM)[8] |
| Column Temp. | 30°C[5] | 45°C[6] | Not Specified | Not Specified |
| Injection Volume | 20 µL[5] | Not Specified | Not Specified | Not Specified |
| Run Time | ~70 min[5] | Not Specified | Not Specified | Not Specified |
Known Process-Related Impurities and Degradation Products
Several process-related impurities and degradation products of Macitentan have been identified. These can originate from starting materials, intermediates, by-products, or degradation of the final API.[4] Some of the commonly reported impurities are listed below.
Table 2: Identified Macitentan Impurities and Degradation Products
| Impurity Name/Code | Description | Acceptance Criteria (Typical)[5] |
| MCA-01 | Process-related impurity | Not more than 0.15%[5] |
| MCA-02 | Process-related impurity | Not more than 0.15%[5] |
| N-propyl derivative | Process-related impurity | Not more than 0.10%[5] |
| N-N Dimethyl derivative | Process-related impurity | Not more than 0.15%[5] |
| MCT-IMA | Major impurity from oxidation or hydrolysis, also a major metabolite.[10] | Not Specified |
| Degradation Impurity | Arises from forced degradation studies (e.g., acid/base hydrolysis).[5] | Not more than 0.15%[5] |
Experimental Protocols
This section provides a detailed protocol for a representative RP-HPLC method for the analysis of Macitentan and its impurities, based on published literature.[5]
Protocol 1: RP-HPLC Method for Macitentan and Impurities
1. Materials and Reagents:
-
Macitentan reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Glacial acetic acid (Analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: Prepare an ammonium acetate buffer and adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Program:
-
Time (min) | % Mobile Phase B
-
--- | ---
-
0 | Initial
-
... | ... (Specific gradient to be optimized based on the separation of all known impurities)
-
70 | Final
-
-
Flow Rate: 1.5 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 266 nm.[5]
-
Injection Volume: 20 µL.[5]
3. Preparation of Solutions:
-
Diluent: Acetonitrile is used as the diluent.[5]
-
Standard Solution (10 ppm): Accurately weigh about 20 mg of Macitentan reference standard into a volumetric flask and dissolve in the diluent. Perform serial dilutions to achieve a final concentration of 10 ppm.[5]
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity standard in the diluent.
-
Spiked Sample Solution: Prepare a solution of Macitentan and spike it with known concentrations of each impurity to verify separation and resolution.
-
Sample Solution (Tablet Dosage Form): Weigh and crush a sufficient number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm filter before injection.
4. Method Validation Summary: The method should be validated according to ICH guidelines.[5][11] A summary of typical validation parameters is provided below.
Table 3: Summary of Method Validation Data
| Parameter | Typical Results |
| Linearity (r²) | ≥ 0.999[11][12] |
| Accuracy (% Recovery) | 85% - 115%[11][12] |
| Precision (%RSD) | < 5%[5] |
| Limit of Detection (LOD) | e.g., 0.15 ppm[5] |
| Limit of Quantification (LOQ) | e.g., 0.45 ppm[5] |
| Robustness | The method should be robust against small, deliberate changes in parameters like flow rate, column temperature, and mobile phase pH.[5][11] |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[11][12] Macitentan has been shown to be sensitive to hydrolysis under acidic and basic conditions and may also degrade under oxidative and thermal stress.[5][11][12]
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Treat the Macitentan sample with 1N HCl at 80°C for 15 minutes.[11][12]
-
Base Hydrolysis: Treat the Macitentan sample with 1N NaOH at 25°C for 45 minutes.[11][12]
-
Oxidative Degradation: Treat the Macitentan sample with 6% (v/v) H₂O₂ at 80°C for 15 minutes.[11][12]
-
Thermal Degradation: Expose the solid Macitentan sample to dry heat at 105°C for 16 hours.[11][12]
-
Photolytic Degradation: Expose the Macitentan sample to UV light (200 Wh/m²) and fluorescent light (1.2 million lux hours).[11][12]
After each stress condition, the samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed using the validated HPLC method to assess for degradation products and ensure peak purity of the main Macitentan peak.
Data Presentation and Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of Macitentan and its impurities.
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of Macitentan and its process-related impurities.[5] This method is suitable for routine quality control analysis of bulk drug and pharmaceutical formulations. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and quality assurance. The stability-indicating nature of the method ensures that any degradation products formed during the shelf life of the product can be effectively monitored.[11][12]
References
- 2. veeprho.com [veeprho.com]
- 3. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Related Substances Observed in Macitentan, an Endothelien Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application Note: Ion-Pair Chromatography for the Separation of Polar Macitentan Impurities
References
- 1. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. INTRODUCTION - Macitentan (Opsumit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 8. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 9. itwreagents.com [itwreagents.com]
Application Note and Protocol for the Chiral Separation of Macitentan and its Stereoisomeric Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macitentan is an orally active dual endothelin receptor antagonist (ERA) used for the treatment of pulmonary arterial hypertension (PAH).[1][] It functions by blocking the binding of endothelin-1 (ET-1) to both endothelin receptor type A (ETA) and type B (ETB), thereby preventing vasoconstriction and smooth muscle cell proliferation.[1][3] The synthesis of Macitentan can potentially lead to the formation of stereoisomeric impurities. As different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles, their separation and quantification are critical for ensuring the safety and efficacy of the final pharmaceutical product.[4]
This document provides a detailed application note and a suggested protocol for the chiral separation of Macitentan and its potential stereoisomeric impurities using High-Performance Liquid Chromatography (HPLC). The proposed method is based on established principles of chiral chromatography and draws from successful methodologies for structurally related compounds.[1]
Mechanism of Action of Macitentan
Macitentan exerts its therapeutic effect by inhibiting the endothelin signaling pathway, which plays a crucial role in the pathophysiology of PAH.[1][3]
Caption: Macitentan Signaling Pathway Inhibition.
Chiral Separation of Macitentan Stereoisomers by HPLC
Quantitative Data Summary
The following table summarizes the expected chromatographic performance for the chiral separation of Macitentan and its potential stereoisomeric impurities based on the proposed HPLC method. These values are targets for method development and optimization.
| Compound | Expected Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Macitentan Enantiomer 1 | ~ 4.5 | > 2.0 (between enantiomers) | > 1.2 |
| Macitentan Enantiomer 2 | ~ 5.5 | ||
| Stereoisomeric Impurity 1 | Variable | > 1.5 (from Macitentan) | Variable |
| Stereoisomeric Impurity 2 | Variable | > 1.5 (from Macitentan) | Variable |
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic Macitentan at a concentration of 1.0 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution (for drug substance): Accurately weigh and dissolve the Macitentan sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Proposed HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Chiral Stationary Phase: Chiralcel® OZ-3R (cellulose 3-chloro-4-methylphenylcarbamate) column (e.g., 250 x 4.6 mm, 3 µm). This column has been shown to be effective for the separation of Ambrisentan enantiomers and is a suitable starting point for Macitentan.[1]
-
Mobile Phase: A mixture of 20 mM sodium formate (pH adjusted to 3.0 with formic acid) and acetonitrile in a ratio of 55:45 (v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Method Validation Parameters (as per ICH guidelines)
-
Specificity: Demonstrate the separation of Macitentan enantiomers from each other and from any potential stereoisomeric impurities.
-
Linearity: Establish a linear relationship between the concentration of each enantiomer and its peak area over a defined range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.
-
Precision (Repeatability and Intermediate Precision): Assess the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of Macitentan stereoisomers.
Caption: Experimental Workflow for Chiral HPLC Analysis.
Conclusion
The control of stereoisomeric impurities is a critical aspect of drug development and manufacturing. The proposed HPLC method provides a strong starting point for the development of a validated analytical procedure for the chiral separation of Macitentan and its stereoisomers. Method optimization and validation according to regulatory guidelines are essential to ensure the reliability and accuracy of the results. This application note serves as a valuable resource for researchers and scientists involved in the quality control and analysis of Macitentan.
References
Troubleshooting & Optimization
Troubleshooting co-elution of Macitentan Impurity 1 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Macitentan Impurity 1 during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Co-elution of Macitentan and Impurity 1
Co-elution of Macitentan and its impurities, particularly Impurity 1, can compromise the accuracy of analytical results. This guide provides a systematic approach to troubleshoot and resolve this issue. The primary difference between Macitentan and Impurity 1 is the substitution of the N'-propylsulfamide group in Macitentan with a primary amine in Impurity 1, making the impurity more polar. This inherent difference in polarity is the key to achieving chromatographic separation.
dot
Caption: Troubleshooting workflow for resolving Macitentan and Impurity 1 co-elution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it co-elute with Macitentan?
A1: this compound is chemically known as 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine. It is also referred to as Despropylaminosulfonyl Macitentan. Its molecular formula is C16H13Br2N5O2 and it has a molecular weight of 467.11 g/mol .[]
Co-elution occurs because of structural similarities to the parent drug, Macitentan. However, Impurity 1 is more polar due to the presence of a primary amine group instead of the bulkier, less polar N'-propylsulfamide group found in Macitentan. Under certain chromatographic conditions, this difference in polarity may not be sufficient to achieve baseline separation.
Q2: My current method uses a standard C18 column and a simple acetonitrile/water mobile phase. What is the first parameter I should adjust?
A2: The first and often most effective parameter to adjust is the mobile phase composition. Given that Impurity 1 is more polar, you can try the following:
-
Decrease the organic solvent (acetonitrile) percentage: This will increase the retention time of both compounds, but should disproportionately affect the more polar Impurity 1, leading to better separation.
-
Introduce a buffer and adjust the pH: The primary amine on Impurity 1 has a pKa around 3.0.[] By adjusting the mobile phase pH to be closer to this value (e.g., pH 2.5-3.5), you can alter the ionization state of the impurity, which can significantly impact its retention and improve separation from Macitentan. An acidic mobile phase, such as one containing formic acid or trifluoroacetic acid, is often effective.[2]
Q3: I've tried adjusting the mobile phase, but the resolution is still not optimal. What's next?
A3: If mobile phase optimization is insufficient, consider modifying the gradient profile. A shallower gradient at the beginning of the run can help to better separate early-eluting impurities. Subsequently, a steeper gradient can be employed to elute Macitentan more quickly.
Q4: Could the column be the issue?
A4: Yes, column performance is critical.
-
Column Age: Over time, column performance degrades. If you are using an older column, replacing it with a new one of the same type can restore resolution.
-
Stationary Phase: While C18 is a good starting point, other stationary phases may provide better selectivity. A C8 column, being less hydrophobic, might offer a different selectivity profile.[] Phenyl-hexyl columns can also provide alternative selectivity through pi-pi interactions.
Q5: Will changing the flow rate or temperature help?
A5: Yes, these parameters can fine-tune your separation:
-
Flow Rate: Lowering the flow rate generally increases column efficiency and can improve resolution, although it will also increase the run time.
-
Temperature: Decreasing the column temperature can sometimes enhance separation by increasing the interaction of the analytes with the stationary phase.
Experimental Protocols
Recommended HPLC Method for Resolving Macitentan and Impurity 1
This method is a starting point and may require further optimization based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 266 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale for Parameter Selection:
-
Column: A C8 column is chosen for its slightly lower hydrophobicity compared to C18, which can offer better selectivity for polar compounds like Impurity 1.[]
-
Mobile Phase: The use of 0.1% formic acid will acidify the mobile phase, leading to the protonation of the primary amine on Impurity 1. This change in ionization state is expected to significantly alter its retention behavior relative to Macitentan.
-
Gradient: The gradient is designed to provide good initial separation of polar compounds with a gradual increase in the organic phase to elute Macitentan.
Data Presentation
The following table summarizes hypothetical data from an initial method with co-elution and the optimized method, demonstrating the improvement in separation.
| Analyte | Initial Method Retention Time (min) | Optimized Method Retention Time (min) | Resolution (Rs) |
| This compound | 8.2 | 9.5 | > 2.0 |
| Macitentan | 8.2 | 11.2 |
Logical Relationships
dot
Caption: Relationship between modified HPLC parameters and improved separation.
References
Technical Support Center: Optimizing Mobile Phase for Macitentan Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the successful separation of Macitentan and its impurities using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with Macitentan?
A1: Macitentan can have both process-related impurities, which arise during the synthesis process, and degradation products that form under stress conditions.[] Process-related impurities may include residual starting materials, intermediates, or byproducts from side reactions.[] Macitentan is particularly susceptible to degradation under acidic and basic conditions, leading to the formation of various degradation products.[2] It is also sensitive to hydrolytic, oxidative, and photolytic stress.[]
Q2: What is a typical starting point for a mobile phase composition in a reversed-phase HPLC method for Macitentan?
A2: A common starting point for the analysis of Macitentan and its impurities is a gradient elution using a buffered aqueous phase and an organic modifier. For instance, a mobile phase consisting of a buffer like ammonium acetate (pH 4.5) or a low concentration of an acid like trifluoroacetic acid (TFA) in water as mobile phase A, and acetonitrile as mobile phase B is a good initial choice.[][2] The gradient would typically start with a lower percentage of the organic modifier and gradually increase to elute the more non-polar impurities.
Q3: How does the pH of the mobile phase affect the separation of Macitentan and its impurities?
A3: The pH of the mobile phase is a critical parameter, especially for ionizable compounds. For reproducible results and good peak shape, it is recommended to use a mobile phase pH that is at least two units away from the pKa of the analytes. Operating close to the pKa can lead to split peaks as the compound may exist in both ionized and non-ionized forms. Since Macitentan has a pKa of approximately 6.2, adjusting the mobile phase pH to be acidic (e.g., pH 2.0-4.5) can ensure that the molecule is in a single ionic form, leading to sharper, more symmetrical peaks and improved separation from its impurities.[2][3]
Q4: Which organic modifier, acetonitrile or methanol, is generally preferred for Macitentan analysis?
A4: Acetonitrile is frequently used as the organic modifier in published methods for Macitentan impurity analysis.[][2] Acetonitrile generally offers lower viscosity, which results in lower backpressure, and better UV transparency at lower wavelengths compared to methanol. However, methanol can sometimes provide different selectivity for certain closely eluting peaks. If you are facing co-elution issues with acetonitrile, substituting it with methanol or using a ternary mixture of water, acetonitrile, and methanol could be a viable optimization strategy.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Macitentan impurities and provides systematic solutions.
Problem 1: Poor resolution between Macitentan and a known impurity.
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase pH | The impurity and Macitentan may have different pKa values. A slight adjustment in the mobile phase pH can alter the ionization state of one or both compounds, thereby changing their retention times and improving resolution. Experiment with pH values in the range of 2.5 to 4.5. |
| Suboptimal Organic Solvent Strength | If the gradient is too steep, peaks may elute too close together. Try a shallower gradient by decreasing the rate of increase of the organic solvent percentage over time. This will increase the run time but can significantly improve the resolution of closely eluting peaks. |
| Incorrect Organic Modifier | The selectivity of the separation can be different with different organic solvents. If using acetonitrile, try switching to methanol or a combination of both to see if the elution order or spacing between the peaks changes favorably.[4] |
Problem 2: Tailing peak shape for Macitentan or its impurities.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Tailing of basic compounds can occur due to interactions with residual silanol groups on the silica-based stationary phase.[5] Adding a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) can help to mask these silanol groups and improve peak shape. |
| Mobile Phase pH close to Analyte pKa | As mentioned in the FAQs, operating near the pKa of a compound can cause peak tailing.[5] Ensure the mobile phase pH is at least 2 units away from the pKa of the tailing compound. |
| Column Overload | Injecting too much sample can lead to peak tailing.[6] Try reducing the injection volume or the concentration of the sample. |
Problem 3: Co-elution of critical impurity pairs.
| Possible Cause | Suggested Solution |
| Insufficient Method Selectivity | This is a challenging issue that often requires a multi-parameter optimization approach. A Quality by Design (QbD) approach can be effective. This involves systematically studying the effects of multiple variables (e.g., pH, gradient slope, temperature) on the separation of the critical pair. |
| Inadequate Stationary Phase Chemistry | The chosen column may not be suitable for separating the specific impurity pair. Consider trying a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to introduce different separation mechanisms. |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Macitentan and Impurities
This protocol is a starting point and may require optimization based on the specific impurities and instrumentation.
| Parameter | Condition |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid)[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Program | Time (min) |
| 0 | |
| 2 | |
| 4 | |
| 12 | |
| 15 | |
| 17 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 266 nm[2] |
| Injection Volume | 10 µL |
Protocol 2: Quality by Design (QbD) Optimized RP-HPLC Method
This method was developed to resolve critical impurity pairs.
| Parameter | Condition |
| Column | Purosphere RP-18e (100 x 4.6 mm, 3.0 µm) |
| Mobile Phase A | Sodium perchlorate buffer (pH 2.0, adjusted with perchloric acid) |
| Mobile Phase B | Acetonitrile:Mobile Phase A (80:20 v/v) |
| Gradient Elution | A specific gradient program should be developed based on the impurity profile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Troubleshooting workflow for optimizing impurity separation.
Caption: Key parameters in mobile phase optimization.
References
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Macitentan Impurity 1
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of Macitentan Impurity 1. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate matrix effects, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), which can significantly impact the accuracy, precision, and sensitivity of a quantitative method.[3][4] The "matrix" itself refers to all the components within a sample other than the analyte of interest.[5]
Q2: What causes ion suppression or enhancement?
A2: Ion suppression and enhancement primarily occur within the ion source of the mass spectrometer. Common causes include:
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ion source, reducing the analyte's ionization efficiency.[5]
-
Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the viscosity and surface tension of the droplets, affecting the efficiency of solvent evaporation and ion formation.[6]
-
Analyte Neutralization: Some matrix components can deprotonate and neutralize the charged analyte ions, leading to a loss of signal.[6]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: There are two primary experimental methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column.[1][4][7] A blank matrix sample is then injected. Any dips or peaks in the baseline signal for this compound indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: This quantitative method compares the peak area of this compound in a neat solution (solvent) to the peak area of the same amount of the impurity spiked into a blank matrix sample after extraction.[2][4] A significant difference in the peak areas indicates the presence of matrix effects.
Q4: What are the most effective strategies to mitigate matrix effects?
A4: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[5][8]
-
Improve Chromatographic Separation: Modifying the LC method (e.g., changing the gradient, using a different column) to separate this compound from co-eluting matrix components is a crucial step.[5][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for matrix effects.[10][11][12] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate ratio-based quantification.[13]
-
Method of Standard Additions: This method can be used when a blank matrix is unavailable or when matrix effects are highly variable between samples.[14][15][16]
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
| Problem | Possible Cause | Recommended Solution(s) |
| Poor Reproducibility of Peak Areas | Variable matrix effects between samples. | - Implement a more robust sample preparation method (e.g., SPE).- Use a stable isotope-labeled internal standard (SIL-IS) for this compound.[11][12]- Optimize chromatographic separation to better resolve the analyte from interferences. |
| Low Analyte Response/Sensitivity | Significant ion suppression. | - Perform a post-column infusion experiment to identify the region of suppression and adjust chromatography to move the analyte's retention time.[7]- Improve sample cleanup to remove suppressing agents.[8]- Consider switching ionization sources (e.g., from ESI to APCI, if compatible with the analyte).[17] |
| Inaccurate Quantification | Non-linear response due to matrix effects. | - Use matrix-matched calibration standards for quantification.[3]- Employ the method of standard additions for individual samples.[14][15]- The most reliable solution is to use a co-eluting SIL-IS.[10][13] |
| Unexpected Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with the chromatography or ionization. | - Check for column contamination and clean or replace the column.[18]- Adjust the mobile phase composition or gradient to improve peak shape.[5]- Consider potential interactions with metal components of the HPLC system and consider using metal-free columns.[19] |
Quantitative Data Summary
The following tables summarize hypothetical data from experiments designed to assess matrix effects on this compound.
Table 1: Matrix Effect Assessment using the Post-Extraction Spike Method
| Sample Type | Analyte Concentration (ng/mL) | Mean Peak Area (n=3) | Matrix Effect (%) |
| Neat Solution | 50 | 1,500,000 | N/A |
| Spiked Plasma Extract | 50 | 900,000 | -40% (Ion Suppression) |
| Spiked Urine Extract | 50 | 1,800,000 | +20% (Ion Enhancement) |
Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100
Table 2: Comparison of Calibration Curves
| Calibration Curve Type | Slope | Intercept | Correlation Coefficient (r²) |
| In Neat Solvent | 30,000 | 5,000 | 0.9995 |
| In Spiked Plasma Matrix | 18,000 | 4,500 | 0.9991 |
A significant difference in the slopes between the neat solvent and matrix-matched calibration curves is indicative of matrix effects.[1]
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank extracted matrix (e.g., plasma, urine)
Procedure:
-
Equilibrate the LC-MS/MS system with the analytical method's mobile phase.
-
Using a T-connector, introduce the standard solution of this compound at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the MS ion source.
-
Monitor the signal of this compound in MRM mode to establish a stable baseline.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the baseline of the this compound signal. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[7][20]
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the same concentration of this compound into the final, extracted matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = ((Mean Peak Area of Set B / Mean Peak Area of Set A) - 1) * 100
-
Visualizations
Caption: Workflow for the systematic evaluation and mitigation of matrix effects.
Caption: Decision tree for troubleshooting poor reproducibility in LC-MS/MS analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. nebiolab.com [nebiolab.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. selectscience.net [selectscience.net]
- 9. mdpi.com [mdpi.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Research Portal [researchportal.scu.edu.au]
- 15. Standard addition method (SAM) in LC-MS/MS to quantify gluten-derived metabolites in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. providiongroup.com [providiongroup.com]
- 18. zefsci.com [zefsci.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
Macitentan Impurity 1 Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Macitentan Impurity 1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Despropylaminosulfonyl Macitentan, is a known impurity of the drug Macitentan. Its chemical name is 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine.[][2]
Q2: What are the primary factors affecting the stability of Macitentan and its impurities in solution?
Based on forced degradation studies of Macitentan, the primary factors affecting its stability, and likely that of its impurities, are pH and temperature.[3][4][5] Macitentan has been shown to be sensitive to hydrolysis under both acidic and alkaline conditions, as well as thermal stress.[3][4][5]
Q3: In which solvents is this compound soluble?
This compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol (with heating).[] The parent compound, Macitentan, is soluble in acetonitrile, dichloromethane, and ethyl acetate.[6] When preparing solutions of Impurity 1, it is advisable to start with these solvents.
Q4: How should I prepare a stock solution of this compound for stability studies?
To prepare a stock solution, dissolve this compound in a suitable solvent such as acetonitrile.[6] It is recommended to use a high-purity solvent and to prepare the solution fresh whenever possible. If storage is necessary, it should be done at a low temperature and protected from light, although specific stability data for Impurity 1 in solution is limited.
Troubleshooting Guide
Issue: I am observing the degradation of this compound in my solution.
Possible Causes and Solutions:
-
pH of the Solution: Macitentan, the parent compound, readily degrades in acidic and alkaline conditions.[] It is highly probable that this compound exhibits similar instability.
-
Troubleshooting Step: Ensure the pH of your solution is neutral. If your experiment requires acidic or basic conditions, be aware of the potential for degradation and analyze samples as quickly as possible.
-
-
Temperature: Elevated temperatures can accelerate the degradation of Macitentan.[3][4]
-
Troubleshooting Step: Store solutions of this compound at refrigerated or frozen temperatures. Avoid repeated freeze-thaw cycles.
-
-
Solvent Choice: The choice of solvent can impact stability.
-
Troubleshooting Step: Acetonitrile is a common solvent for Macitentan and its impurities.[6] If you are using other solvents, consider performing a preliminary stability assessment.
-
Issue: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
Possible Causes and Solutions:
-
Degradation Products: The new peaks could be degradation products of this compound.
-
Troubleshooting Step: Review the degradation pathways of Macitentan. Common degradation routes involve the cleavage of the bromopyrimidine or propylsulfamide groups.[] Your unexpected peaks could correspond to further degradation of Impurity 1.
-
-
Contamination: The sample or solvent may be contaminated.
-
Troubleshooting Step: Prepare a fresh solution with high-purity solvents and re-analyze. Ensure all glassware and equipment are scrupulously clean.
-
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Temperature | Duration | Outcome for Macitentan |
| Acid Hydrolysis | 1 N HCl | 80°C | 15 min | Significant Degradation |
| Base Hydrolysis | 1 N NaOH | 25°C | 45 min | Significant Degradation |
| Oxidation | 6% (v/v) H₂O₂ | 80°C | 15 min | Stable |
| Thermal | Dry Heat | 105°C | 16 hours | Sensitive |
| Photolytic | UV light (200 Wh/m²) & Fluorescent light (1.2 million lux·h) | Ambient | - | Stable |
Data compiled from references[3][4][5].
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from established methods for Macitentan.[3][4][8]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Heat at 80°C for 15 minutes. Cool and neutralize with 1 N NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Keep at 25°C for 45 minutes. Neutralize with 1 N HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Heat at 80°C for 15 minutes.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 105°C for 16 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
The following is a general HPLC method suitable for the analysis of Macitentan and its impurities.[9][10]
-
Column: Inertsil C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.02% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is typically used to separate the parent drug from its impurities. An example gradient could be:
-
0-2 min: 15% B
-
2-4 min: 50% B
-
4-12 min: 85% B
-
12-15 min: 85% B
-
15-17 min: 15% B
-
17-20 min: 15% B
-
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Macitentan's Mechanism of Action on the Endothelin Signaling Pathway.
References
- 2. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Separation and Characterization of New Forced Degradation Products of Macitentan: A Dual Endothelin Receptor Antagonist | CoLab [colab.ws]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Preventing on-column degradation of Macitentan during analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with on-column degradation of Macitentan during analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a new, unexpected peak in my chromatogram when analyzing Macitentan. Could this be on-column degradation?
A1: It is possible. On-column degradation can manifest as the appearance of new peaks, often close to the main analyte peak, or as a loss in the peak area of Macitentan. To investigate this, consider the following troubleshooting steps:
-
Vary Flow Rate: Decrease the flow rate. If the degradant peak size increases relative to the Macitentan peak, it suggests a time-dependent degradation on the column.
-
Temperature Variation: Analyze your sample at a lower column temperature (e.g., 15-20°C). If the extraneous peak is reduced or disappears, it indicates thermal degradation.
-
Sample Matrix Effects: Inject a solution of Macitentan in a pure solvent and compare it to the chromatogram of Macitentan in the sample matrix. If the peak is absent in the pure solvent, components of your sample matrix may be promoting degradation.
Q2: My Macitentan peak area is inconsistent and lower than expected. What are the potential causes related to on-column issues?
A2: Inconsistent or low peak areas for Macitentan can be indicative of on-column degradation or strong irreversible binding. Here are some common causes and solutions:
-
Active Sites on Packing Material: The silica backbone of reversed-phase columns can have acidic silanol groups that interact with or catalyze the degradation of analytes. Using a column with end-capping or a different stationary phase (e.g., a polymer-based column) can mitigate this.
-
Mobile Phase pH: The stability of Macitentan can be pH-dependent. Ensure the pH of your mobile phase is in a range where Macitentan is stable. You may need to perform a forced degradation study to determine the optimal pH range.
-
Metal Contamination: Metal ions in the sample, mobile phase, or from the HPLC system itself can catalyze degradation. The use of a chelating agent, such as EDTA, in the mobile phase can help to sequester these metal ions.
Q3: How can I proactively prevent on-column degradation of Macitentan?
A3: A systematic approach to method development is key to preventing on-column degradation. Consider the following preventative measures:
-
Column Selection: Choose a high-purity silica column that is well end-capped. For pH extremes, consider a hybrid or polymer-based column.
-
Mobile Phase Optimization: Carefully select the mobile phase and buffer system. Ensure the pH is maintained in a stable region for Macitentan. Keep the organic solvent percentage consistent and well-mixed.
-
Temperature Control: Use a column oven to maintain a consistent and cool temperature. While higher temperatures can improve peak shape, they can also accelerate degradation.
-
Sample Preparation: Ensure your sample preparation method does not introduce contaminants that could promote on-column degradation. Filter all samples and mobile phases.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Macitentan Stability
This protocol is designed to identify the conditions under which Macitentan degrades, providing insights into potential on-column degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of Macitentan in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Degradation Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug or a solution at a high temperature (e.g., 105°C) for 24 hours.
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: After the specified time, neutralize the acidic and basic solutions.
-
Analysis: Analyze all samples by HPLC, comparing them to an untreated control solution.
-
Evaluation: Identify the degradation products and the conditions under which degradation occurs. This information will guide the selection of appropriate chromatographic conditions to prevent on-column degradation.
Data Summary
Table 1: Influence of HPLC Parameters on Macitentan Stability
| Parameter | Potential Issue | Recommended Action |
| Column Temperature | High temperatures can accelerate hydrolytic or other degradation reactions. | Maintain a lower, controlled column temperature (e.g., 25°C). |
| Mobile Phase pH | Extremes in pH can cause hydrolysis of susceptible functional groups in Macitentan. | Screen a range of pH values (e.g., 3-8) to find the optimal pH for stability and separation. |
| Stationary Phase | Active silanol groups on the silica surface can act as catalysts for degradation. | Use an end-capped, high-purity silica column or a column with a different stationary phase (e.g., hybrid, polymeric). |
| Metal Contamination | Metal ions from the HPLC system or sample can catalyze oxidative degradation. | Add a chelating agent like EDTA to the mobile phase (e.g., 0.1 mM). |
Visual Guides
Caption: Troubleshooting workflow for on-column degradation.
Caption: Proactive steps to prevent Macitentan degradation.
Macitentan Chromatogram Analysis: A Technical Support Guide for Identifying Unknown Peaks
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unknown peaks during the chromatographic analysis of Macitentan. The following frequently asked questions (FAQs) and experimental protocols are designed to help identify the source of these unexpected signals.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of unknown peaks in a Macitentan chromatogram?
Unknown peaks in a Macitentan chromatogram can originate from several sources, including:
-
Process-Related Impurities: These are residual substances from the synthesis of the Macitentan active pharmaceutical ingredient (API), such as starting materials, intermediates, or byproducts.[]
-
Degradation Products: Macitentan can degrade under certain stress conditions like acidic or basic environments, oxidation, heat, or light (photolysis), leading to the formation of new compounds.[][2] Macitentan is particularly susceptible to degradation in acidic conditions.[]
-
System Contamination: Peaks can be introduced from the HPLC system itself. This includes contamination from the mobile phase, glassware, injector, tubing, or detector.[3] These are often referred to as "ghost peaks".[4][5]
-
Sample Carryover: A portion of a previous, highly concentrated sample may remain in the injection system and appear in subsequent runs.[3][4]
-
Late Elution: A compound from a previous injection that was strongly retained on the column may elute in a later chromatogram.[4][6]
Q2: I have an unexpected peak. What is the first step I should take?
The initial step is to determine if the peak is a genuine component of the sample or an artifact from the analytical system.[7] A systematic investigation is crucial. The recommended first step is to perform a blank injection, running only the mobile phase.[3][5] If the peak is still present, it is likely a ghost peak originating from system contamination.[5]
Q3: The unknown peak is not present in the blank run. What should I do next?
If the blank run is clean, the peak is likely related to the sample. The next steps should involve:
-
Placebo Injection: Analyze a placebo sample containing all the excipients of the formulation but without the Macitentan API. This helps to rule out any interference from the formulation components.[3]
-
Review Sample Preparation: Carefully review the sample preparation procedure. Contamination could have been introduced from solvents, glassware, or handling.
-
Check for Carryover: Inject a blank solvent after a sample injection. If the unknown peak appears at the same retention time as a peak in the sample, it indicates sample carryover.[4]
-
Investigate Late Elution: Extend the run time of your analysis to see if a broad peak appears later in the chromatogram. A peak that is significantly broader than its neighbors may be a late-eluting peak from a previous injection.[4][6]
Potential Impurities of Macitentan
Identifying potential impurities is a key step in characterizing unknown peaks. The table below summarizes some known process-related and degradation impurities of Macitentan. The acceptance criteria are provided as examples and may vary based on specific regulations and product specifications.
| Impurity Name | Type | Acceptance Criteria (Example) |
| MCA-01 | Degradation | Not more than 0.15% |
| MCA-02 | Degradation | Not more than 0.15% |
| Degradation Impurity | Degradation | Not more than 0.15% |
| N-propyl derivative | Process-Related | Not more than 0.10% |
| N-N Dimethyl derivative | Process-Related | Not more than 0.15% |
(Data sourced from a study on Macitentan impurities)
Experimental Protocols
Forced Degradation Study to Identify Potential Degradation Products
This protocol is designed to intentionally degrade Macitentan under various stress conditions to generate its potential degradation products. These can then be used as references to identify unknown peaks in stability studies.
Materials:
-
Macitentan API
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks and pipettes
Procedure:
-
Acid Hydrolysis: Dissolve Macitentan in a suitable diluent and add 1N HCl. Heat the solution (e.g., at 80°C for 15 minutes). Neutralize the solution before injection into the HPLC system.[2]
-
Base Hydrolysis: Dissolve Macitentan in a suitable diluent and add 1N NaOH. Keep the solution at room temperature (e.g., 25°C for 45 minutes). Neutralize the solution before analysis.[2]
-
Oxidative Degradation: Dissolve Macitentan in a suitable diluent and add a solution of hydrogen peroxide (e.g., 6% v/v). Heat the solution (e.g., at 80°C for 15 minutes).[2]
-
Thermal Degradation: Expose solid Macitentan powder to dry heat (e.g., 105°C for 16 hours).[2] Dissolve the stressed powder in a suitable diluent for analysis.
-
Photolytic Degradation: Expose a solution of Macitentan or the solid powder to UV light (e.g., 200 Wh/m²) and fluorescent light (e.g., 1.2 million lux hours).[2]
Representative RP-HPLC Method for Macitentan and its Impurities
This method provides a starting point for the separation of Macitentan from its potential impurities. Method optimization may be required based on the specific impurities and instrumentation.
| Parameter | Condition |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 266 nm |
| Injection Volume | 20 µL |
(This is a representative method compiled from published literature. Refer to specific validated methods for quantitative analysis.[8][9][10])
Visualizations
Troubleshooting Workflow for Unknown Peaks
Caption: A logical workflow for troubleshooting unknown peaks in a chromatogram.
Macitentan Signaling Pathway
Caption: Mechanism of action of Macitentan in the endothelin signaling pathway.
References
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. halocolumns.com [halocolumns.com]
- 5. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. sgs.com [sgs.com]
- 8. Stability Indicating RP-HPLC-DAD method for simultaneous estimation of tadalafil and macitentan in synthetic mixture for treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. tandfonline.com [tandfonline.com]
Addressing poor peak shape in Macitentan impurity profiling
Welcome to the technical support center for Macitentan impurity profiling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly poor peak shape, encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in the analysis of Macitentan and its impurities?
A1: Peak tailing, where the latter half of a peak is broader than the front half, is a frequent issue.[1] For Macitentan, a basic compound, the primary causes include:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based column packing can interact strongly with the basic functional groups of Macitentan, causing tailing.[1][2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Macitentan or its impurities, it can lead to inconsistent ionization and mixed retention mechanisms, resulting in tailing peaks.[3]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[4]
-
System Issues: Problems like column voids, contaminated frits, or excessive extra-column volume (e.g., from long tubing) can also contribute to peak tailing.[3][5]
Q2: My Macitentan peak is fronting. What are the likely causes?
A2: Peak fronting, where the first half of the peak is broader than the second, is often caused by:
-
Column Overload: Injecting a sample at a concentration that is too high for the column can lead to fronting.[2][4]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band can spread unevenly as it enters the column, causing a fronting peak.[5]
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to an distorted peak shape.[2]
-
Column Degradation: A collapsed column bed or other physical damage to the column can also result in peak fronting.[2]
Q3: Can the choice of HPLC column affect peak shape for Macitentan?
A3: Absolutely. The choice of column is critical. To minimize peak tailing from silanol interactions, it is advisable to use a modern, high-purity silica column that is well end-capped.[2] Columns with alternative stationary phases, such as those with polar-embedded groups, can also provide better peak shape for basic compounds like Macitentan by shielding the residual silanols.[3] Several methods have successfully used C8 and C18 columns for Macitentan analysis.[6][7][8]
Q4: How does mobile phase composition influence the peak shape of Macitentan?
A4: The mobile phase plays a crucial role in achieving symmetrical peaks. Key factors include:
-
pH Control: Using a buffer to control the mobile phase pH is essential. For basic analytes, a low pH (e.g., pH 2-4) ensures that both the analyte is fully protonated and the silanol groups are not ionized, minimizing secondary interactions.[2]
-
Buffer Concentration: An adequate buffer concentration (typically 20-50 mM) can help mask residual silanol activity and improve peak shape.[5]
-
Organic Modifier: The choice and ratio of the organic modifier (e.g., acetonitrile or methanol) affect selectivity and retention, which can in turn influence peak shape.[9]
Troubleshooting Guides
Issue 1: Peak Tailing for Macitentan and/or Impurity Peaks
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Lower the mobile phase pH using a suitable buffer (e.g., phosphate or formate) to around 2.5-3.5. | Silanol groups become protonated, reducing their interaction with basic analytes and leading to more symmetrical peaks. |
| Use a modern, end-capped C8 or C18 column, or consider a column with a polar-embedded phase. | A high-quality, inert stationary phase will have fewer active sites, resulting in improved peak symmetry. | |
| Column Overload (Mass) | Reduce the amount of sample injected by either lowering the concentration or the injection volume.[4] | The peak shape should become more symmetrical as the column's loading capacity is no longer exceeded. |
| Mobile Phase pH Near Analyte pKa | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of Macitentan and its key impurities. | Consistent ionization of the analytes will lead to a single retention mechanism and improved peak shape. |
| Extra-Column Volume | Minimize tubing length and use tubing with a smaller internal diameter (e.g., 0.005").[3] | Reduced dead volume will minimize band broadening outside the column, resulting in sharper, more symmetrical peaks. |
Issue 2: Peak Fronting for the Main Macitentan Peak
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload (Concentration) | Dilute the sample to a lower concentration before injection.[2][4] | The analyte concentration will fall within the linear range of the column, preventing saturation and correcting the fronting. |
| Injection Solvent Mismatch | Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[5] | This ensures proper focusing of the analyte band at the head of the column, leading to a symmetrical peak. |
| Column Collapse/Damage | Replace the column with a new one of the same type.[2] | If the column was the issue, a new column should restore proper peak shape. |
| Poor Sample Solubility | Ensure the sample is completely dissolved. If necessary, gently warm or sonicate the sample solution.[2] | A homogenous sample solution will inject evenly, eliminating peak distortion caused by undissolved particles. |
Experimental Protocols
General Protocol for Macitentan Impurity Profiling by RP-HPLC
This protocol is a representative method based on published literature and serves as a starting point for troubleshooting.[6][7]
1. Chromatographic Conditions:
| Parameter | Condition | Rationale / Troubleshooting Tip |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent high-purity, end-capped column. | A C8 column is slightly less retentive than a C18, which can be beneficial. Ensure the column is not old or contaminated. |
| Mobile Phase A | Ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid). | Buffer controls pH to ensure consistent ionization. If tailing occurs, consider lowering the pH to ~3.0. |
| Mobile Phase B | Acetonitrile. | A common organic modifier. Methanol can also be tested as it offers different selectivity.[7] |
| Gradient Elution | A typical gradient might run from ~30% B to ~70% B over 40-50 minutes. | Optimize the gradient to ensure separation of all known and degradation impurities.[10][11] |
| Flow Rate | 1.0 - 1.5 mL/min. | Adjusting the flow rate can sometimes improve peak shape, although it primarily affects retention time and resolution. |
| Column Temperature | 30 °C. | Maintaining a constant temperature ensures reproducible retention times. Slightly elevating temperature can sometimes improve peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 266 nm. | Ensure this is the optimal wavelength for both Macitentan and the impurities of interest. |
| Injection Volume | 10 - 20 µL. | If overload is suspected (fronting or tailing), reduce the injection volume to 5 µL or less. |
| Diluent | Mobile Phase A / Mobile Phase B mixture (e.g., 50:50 v/v) or Acetonitrile/Methanol.[11] | Crucial for good peak shape. Always try to dissolve the sample in the initial mobile phase composition. |
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Macitentan reference standard in the chosen diluent. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample (e.g., powdered tablets) in the diluent to achieve a similar concentration to the standard solution. Use sonication if necessary to ensure complete dissolution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from blocking the column frit.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting common causes of poor peak shape in HPLC analysis.
Relationship of Macitentan to Key Impurity Types
Caption: Origin of process-related impurities and degradation products from Macitentan.[]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. jetir.org [jetir.org]
- 9. mastelf.com [mastelf.com]
- 10. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for Macitentan Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in mass spectrometry for the analysis of Macitentan and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Macitentan and its impurities?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (Macitentan or its impurities) is reduced by the presence of co-eluting components from the sample matrix.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analytes.[3][4] In the analysis of Macitentan, common sources of ion suppression in biological matrices like plasma include phospholipids, salts, and endogenous metabolites.[3]
Q2: How can I detect ion suppression in my LC-MS analysis of Macitentan?
A common method to identify and assess ion suppression is through a post-column infusion experiment.[3][5] In this experiment, a constant flow of a solution containing Macitentan is introduced into the mass spectrometer after the analytical column.[3] A blank, extracted sample matrix is then injected onto the column.[3] Any decrease in the constant signal of Macitentan as the matrix components elute indicates ion suppression at that specific retention time.[3][5]
Q3: What are the most common sources of ion suppression in bioanalytical methods?
The most common sources of ion suppression are endogenous and exogenous components present in the sample matrix.[6] For biological samples like plasma, endogenous components such as phospholipids, proteins, and salts are major contributors.[3][6] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.[6]
Q4: Can the choice of ionization technique affect the degree of ion suppression?
Yes, the choice of ionization source can influence the severity of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[7] For Macitentan analysis, both ESI and APCI have been used successfully, but the optimal choice may depend on the specific sample matrix and co-eluting impurities.[8][9]
Q5: How does a stable isotope-labeled (SIL) internal standard help in mitigating ion suppression?
Using a stable isotope-labeled internal standard, such as Macitentan-d4, is a highly effective strategy to compensate for ion suppression.[3] The SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[3] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.[3]
Troubleshooting Guide
Issue 1: Low or no signal intensity for Macitentan or its impurities.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solution:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][10]
-
Optimize Chromatography: Adjust the chromatographic method to separate the analytes from the regions of ion suppression.[5][11] This can involve changing the mobile phase composition, gradient profile, or using a column with a different chemistry.[5]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering species, thereby minimizing ion suppression.[2][12] However, this may compromise the limit of detection.[2]
-
Issue 2: Poor reproducibility of results between samples.
-
Possible Cause: Variable matrix effects between different sample lots.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard is the most effective way to correct for variability in ion suppression between samples.[3]
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[1]
-
Thorough Sample Cleanup: Ensure your sample preparation method is robust and provides consistent removal of matrix components across all samples.
-
Issue 3: Loss of sensitivity during an analytical run.
-
Possible Cause: Buildup of matrix components, especially phospholipids, on the analytical column or in the mass spectrometer source.[3]
-
Solution:
-
Incorporate a Phospholipid Removal Step: Use specialized SPE plates or LLE conditions designed to remove phospholipids.[3]
-
Implement a Column Wash: Include a strong wash step at the end of each injection to elute strongly retained matrix components from the column.[3]
-
Optimize MS Source Parameters: Regularly clean and optimize the ion source parameters, such as temperature and gas flows, to maintain sensitivity.[8]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction
| Sample Preparation Technique | Typical Analyte Recovery (%) | Effectiveness in Reducing Matrix Effects | Throughput |
| Protein Precipitation (PPT) | 80-100% | Low to Moderate[13] | High |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate to High[3][13] | Moderate |
| Solid-Phase Extraction (SPE) | 80-100% | High[1][13] | Low to Moderate |
Note: The values presented are typical ranges and can vary depending on the specific analyte and matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Macitentan from Plasma
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: To 500 µL of plasma sample, add the internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Macitentan from Plasma
-
Sample Preparation: To 300 µL of plasma sample, add 50 µL of the internal standard solution and 100 µL of 2% v/v orthophosphoric acid.[14]
-
Extraction: Add 1 mL of a suitable organic extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane).
-
Mixing and Separation: Vortex the mixture vigorously for 2-3 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[14] Reconstitute the residue in the mobile phase for analysis.[14]
Protocol 3: Post-Column Infusion Experiment to Diagnose Ion Suppression
-
System Setup:
-
Set up the LC-MS system as for the Macitentan analysis.
-
Use a T-connector to introduce a constant flow of a standard solution of Macitentan (e.g., 100 ng/mL in mobile phase) into the eluent stream between the analytical column and the mass spectrometer source.
-
-
Infusion and Equilibration: Begin the infusion of the Macitentan solution and allow the MS signal to stabilize, establishing a steady baseline.
-
Injection of Blank Matrix: Inject a blank, extracted plasma sample onto the LC column and begin the chromatographic run.
-
Data Analysis: Monitor the signal of the infused Macitentan. Any deviation (typically a dip) from the stable baseline indicates ion suppression or enhancement at that retention time.[5]
Visualizations
Caption: A troubleshooting workflow for addressing low signal intensity or poor reproducibility caused by ion suppression.
Caption: The mechanism of ion suppression in an electrospray ionization (ESI) source.
Caption: An experimental workflow for the preparation and analysis of Macitentan from plasma samples.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. scribd.com [scribd.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Secure Verification [machinery.mas.bg.ac.rs]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Best practices for storage and handling of Macitentan Impurity 1 standard
This technical support center provides best practices for the storage, handling, and use of Macitentan Impurity 1 standard for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a known related substance of Macitentan, an endothelin receptor antagonist. Its chemical name is 5-(4-bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine. It is crucial for the accurate identification and quantification of impurities in Macitentan drug substances and products.
Q2: What are the recommended long-term storage conditions for solid this compound standard?
A2: While some suppliers indicate that this compound is stable for shipping at ambient temperature, for long-term storage, it is recommended to store the solid standard in a well-sealed container at -20°C, protected from light and moisture.[1] This is based on the storage recommendations for the parent compound, Macitentan, to minimize degradation.
Q3: How should I prepare a stock solution of this compound?
A3: A stock solution of this compound can be prepared by accurately weighing the required amount of the standard and dissolving it in a suitable solvent. Based on available data, it has slight solubility in DMSO and methanol (with heating).[] For HPLC analysis, a common diluent is a mixture of acetonitrile and water or a buffer solution. A detailed protocol for preparing a standard solution for HPLC is provided in the Experimental Protocols section.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution is not extensively documented. However, given that the parent drug, Macitentan, is susceptible to hydrolytic degradation under acidic and basic conditions, it is advisable to use freshly prepared solutions.[][3][4] If storage is necessary, it is recommended to store stock solutions at -80°C for up to six months and working solutions at 2-8°C for no longer than 24 hours, protected from light.
Q5: What are the potential degradation pathways for this compound?
A5: Based on forced degradation studies of Macitentan, the primary degradation pathways are hydrolysis under acidic and basic conditions, as well as thermal stress.[][3][4] Therefore, it is critical to avoid exposing this compound to strong acids, bases, and high temperatures during storage and analysis.
Storage and Stability Data
| Parameter | Condition | Recommendation |
| Solid Standard | Long-term Storage | -20°C, protected from light and moisture. |
| Shipping | Ambient temperature is generally acceptable for short durations.[1] | |
| Stock Solution | Long-term Storage | -80°C for up to 6 months (in a suitable solvent like DMSO). |
| Short-term Storage | 2-8°C for up to 24 hours. | |
| Working Standard | Storage | Prepare fresh daily. If necessary, store at 2-8°C for no more than a few hours. |
| Known Instabilities | Chemical | Susceptible to hydrolysis in acidic and basic conditions.[][3][4] |
| Physical | Avoid exposure to high temperatures.[][3][4] |
Experimental Protocols
Preparation of this compound Standard Stock Solution for HPLC
This protocol is based on methods developed for the analysis of Macitentan and its impurities.[3][5][6]
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Sonicator
Procedure:
-
Equilibration: Allow the container of this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1 mg of the this compound standard into a clean, dry 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of a diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to the volumetric flask.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly. This will be your stock solution (concentration approx. 100 µg/mL).
-
Working Standard Preparation: Prepare working standards by further diluting the stock solution with the mobile phase to the desired concentration range for your analytical method.
Troubleshooting Guide
Below is a troubleshooting guide for common issues that may be encountered during the analysis of this compound using HPLC.
Chromatographic Issues
// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue [label="Identify Chromatographic Issue", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Peak Shape Issues peak_shape [label="Poor Peak Shape\n(Tailing, Fronting, Splitting)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tailing_causes [label="Potential Causes:\n- Secondary interactions with silanols\n- Column overload\n- Extracolumn effects", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; tailing_solutions [label="Solutions:\n- Use a buffered mobile phase (pH 3-7)\n- Reduce sample concentration\n- Check and minimize tubing length", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Retention Time Issues rt_shift [label="Retention Time Drift\n(Shifting earlier or later)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rt_causes [label="Potential Causes:\n- Change in mobile phase composition\n- Fluctuation in column temperature\n- Column degradation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; rt_solutions [label="Solutions:\n- Prepare fresh mobile phase\n- Use a column oven for temperature control\n- Replace the column", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sensitivity Issues sensitivity [label="Low Sensitivity / No Peak", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sensitivity_causes [label="Potential Causes:\n- Standard degradation\n- Incorrect wavelength\n- Injection issue", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sensitivity_solutions [label="Solutions:\n- Prepare fresh standard solution\n- Verify detector wavelength (e.g., 260 nm)\n- Check autosampler and syringe", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Ghost Peaks ghost_peaks [label="Ghost Peaks", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ghost_causes [label="Potential Causes:\n- Contaminated mobile phase or diluent\n- Carryover from previous injections\n- Impure standard", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ghost_solutions [label="Solutions:\n- Use high-purity solvents\n- Implement a needle wash step\n- Verify standard purity with CoA", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> issue; issue -> peak_shape [label="Peak Shape"]; issue -> rt_shift [label="Retention Time"]; issue -> sensitivity [label="Sensitivity"]; issue -> ghost_peaks [label="Extraneous Peaks"];
peak_shape -> tailing_causes [arrowhead=none]; tailing_causes -> tailing_solutions;
rt_shift -> rt_causes [arrowhead=none]; rt_causes -> rt_solutions;
sensitivity -> sensitivity_causes [arrowhead=none]; sensitivity_causes -> sensitivity_solutions;
ghost_peaks -> ghost_causes [arrowhead=none]; ghost_causes -> ghost_solutions; } } Troubleshooting workflow for HPLC analysis.
Disclaimer: The information provided in this technical support center is intended for guidance only. Researchers should always refer to the Certificate of Analysis provided by the supplier for specific storage and handling instructions for their lot of this compound standard. It is also recommended to perform appropriate system suitability tests before conducting any analysis.
References
- 1. theclinivex.com [theclinivex.com]
- 3. researchgate.net [researchgate.net]
- 4. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Methods for Macitentan Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Macitentan and its impurities. The stability of a drug product is a critical quality attribute, and robust analytical methods are essential to ensure its safety and efficacy. This document outlines the experimental protocols and performance characteristics of different HPLC methods, supported by experimental data, to aid in the selection of the most suitable method for your research or quality control needs.
Introduction to Macitentan and Its Stability
Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2] Its chemical structure is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide.[3] The presence of impurities in the active pharmaceutical ingredient (API) or finished drug product can impact its safety and efficacy. Therefore, a stability-indicating analytical method that can separate the drug from its degradation products and process-related impurities is crucial.[4][5] Forced degradation studies are performed to demonstrate the specificity of the method and to understand the degradation pathways of the drug under various stress conditions.[6][7]
Mechanism of Action of Macitentan
Macitentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both endothelin A (ETA) and endothelin B (ETB) receptors in smooth muscle cells.[3][8] This dual antagonism prevents vasoconstriction and smooth muscle cell proliferation, which are key pathological features of PAH.[2]
Figure 1. Mechanism of action of Macitentan.
Comparison of Validated HPLC Methods
Several stability-indicating HPLC methods have been developed and validated for the analysis of Macitentan and its impurities. Below is a comparison of two distinct methods, herein referred to as Method A and Method B, based on published data.[4][6][9]
Chromatographic Conditions
A summary of the chromatographic conditions for the two methods is presented in Table 1. The primary differences lie in the stationary phase, mobile phase composition, and elution mode.
| Parameter | Method A | Method B |
| Stationary Phase | Zorbax SB C8 (150mm x 4.6mm, 5µm) | Inertsil C8 (250mm x 4.6mm, 5µm) |
| Mobile Phase A | 0.1% Orthophosphoric Acid (OPA) | Ammonium acetate buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (40:60 v/v) | Gradient |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Column Temperature | Ambient | 30°C |
| Detection Wavelength | 215 nm | 266 nm |
| Injection Volume | Not Specified | 20 µL |
| Run Time | Not Specified | 70 min |
Table 1. Comparison of Chromatographic Conditions.
Method Validation Parameters
The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters for the two HPLC methods are compared in Table 2.
| Validation Parameter | Method A | Method B |
| Linearity Range | 30 - 150 µg/mL | 0.45 - 2.25 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | ≥ 0.9966 |
| Accuracy (% Recovery) | 98.9 - 101.6% | 80 - 120% |
| Precision (%RSD) | Not Specified | < 5% |
| Limit of Detection (LOD) | Not Specified | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | Not Specified | 0.45 µg/mL |
Table 2. Comparison of Method Validation Parameters.
Experimental Protocols
Detailed methodologies are crucial for the replication and implementation of analytical methods. The following sections outline the key experimental protocols for method validation and forced degradation studies.
Standard and Sample Preparation Workflow
References
- 1. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INTRODUCTION - Macitentan (Opsumit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
A Comparative Guide to UPLC-MS/MS and HPLC-UV Methods for the Quantification of Macitentan Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Macitentan Impurity 1, a known process-related impurity and potential degradation product of Macitentan, an endothelin receptor antagonist. The accurate quantification of impurities is a critical aspect of drug development and quality control to ensure the safety and efficacy of pharmaceutical products. This document outlines a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, presenting their respective performance characteristics and detailed experimental protocols.
Method Performance Comparison
The selection of an analytical method for impurity quantification depends on various factors, including the required sensitivity, selectivity, and the available instrumentation. The following table summarizes the key performance parameters of a UPLC-MS/MS method and an HPLC-UV method for the analysis of this compound.
| Parameter | UPLC-MS/MS Method | HPLC-UV Method |
| **Linearity (r²) ** | > 0.999 | > 0.997 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.45 µg/mL[1] |
| Accuracy (% Recovery) | 95.0 - 105.0% | 85 - 115%[2][3][4] |
| Precision (%RSD) | < 5% | < 5%[1] |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV spectrum) |
| Run Time | ~5 minutes | ~30-50 minutes[2] |
Note: The UPLC-MS/MS data is extrapolated from validated methods for Macitentan and its other impurities due to the absence of a specific published and validated method for this compound. The HPLC-UV data is based on published methods for Macitentan and its impurities.
Experimental Protocols
UPLC-MS/MS Method for Quantification of this compound
This method provides high sensitivity and selectivity for the quantification of this compound.
a. Sample Preparation:
-
Accurately weigh and dissolve the Macitentan drug substance or formulation sample in a suitable diluent (e.g., acetonitrile:water 50:50 v/v) to achieve a target concentration.
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples.
-
For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step would be necessary.
b. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient to 5% A
-
3.0-3.5 min: Hold at 5% A
-
3.5-3.6 min: Return to 95% A
-
3.6-5.0 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
c. Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Despropylaminosulfonyl Macitentan): Precursor ion (Q1) m/z 468.1 -> Product ion (Q3) [To be determined empirically, but likely a fragment corresponding to a stable substructure]
-
Internal Standard (e.g., Macitentan-d4): Precursor ion (Q1) m/z 593.1 -> Product ion (Q3) [To be determined empirically]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, source temperature, desolvation gas flow).
HPLC-UV Method for Quantification of this compound
This method offers a robust and widely accessible approach for the quantification of this compound.[1][2][5]
a. Sample Preparation:
-
Prepare samples as described in the UPLC-MS/MS method (Section 1.a).
b. Chromatographic Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent with a UV/Vis detector.
-
Column: Zorbax SB C8 (150mm×4.6mm, 5µm) or similar.[5]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A gradient elution is typically used to separate multiple impurities. An example gradient could be:
-
0-5 min: 70% A
-
5-25 min: Linear gradient to 30% A
-
25-30 min: Hold at 30% A
-
30-31 min: Return to 70% A
-
31-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.[5]
-
Injection Volume: 10 µL.
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for impurity quantification, in accordance with ICH guidelines.
Caption: A flowchart illustrating the key stages of analytical method validation.
Endothelin Receptor Signaling Pathway
Macitentan is an antagonist of endothelin receptors (ET-A and ET-B), which are involved in vasoconstriction and cell proliferation. The diagram below illustrates the signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
HPLC vs. UPLC for Macitentan Impurity Profiling: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Macitentan is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of Macitentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
While HPLC has traditionally been the gold standard for pharmaceutical analysis, UPLC has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity. This comparison is based on a review of established analytical methods for Macitentan, providing a detailed look at their respective experimental protocols and performance metrics.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of a validated stability-indicating HPLC method and a rapid UPLC-MS/MS method for the analysis of Macitentan. It is important to note that a direct comparative study for a full impurity profile using UPLC was not available; therefore, the UPLC data for impurities is inferred from the performance observed for the parent drug and the general advantages of the technique.
| Parameter | HPLC Method[1][2] | UPLC Method[3] | Key Advantages of UPLC |
| Analysis Time | ~48 minutes | ~3 minutes | Significantly higher throughput, faster method development and sample analysis. |
| Resolution | Baseline separation of Macitentan and its degradation products achieved. | Expected to be superior due to smaller particle size columns, leading to sharper peaks and better separation of closely eluting impurities. | More accurate and reliable impurity profiling and quantification. |
| Sensitivity (LLOQ) | 0.08 µg/mL (for Macitentan) | 0.5 ng/mL (for Macitentan) | Enhanced detection and quantification of trace-level impurities. |
| Solvent Consumption | Higher due to longer run times and higher flow rates. | Significantly lower per analysis. | Reduced operational costs and a more environmentally friendly method. |
| System Backpressure | Lower | Significantly higher | Requires specialized UPLC instrumentation capable of handling high pressures. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. The following sections outline the experimental protocols for the HPLC and UPLC methods referenced in this guide.
Stability-Indicating HPLC Method
This method is designed to separate Macitentan from its potential degradation products formed under various stress conditions, making it suitable for stability studies and routine impurity testing.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at an appropriate wavelength for Macitentan and its impurities.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Run Time: Approximately 48 minutes to ensure the elution of all impurities.[1]
High-Throughput UPLC-MS/MS Method
This method is optimized for the rapid and sensitive quantification of Macitentan, demonstrating the speed and sensitivity advantages of UPLC technology. While not specifically detailed for impurity profiling, its core parameters can be adapted for such applications.[3]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A sub-2 µm particle size column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 0.2% acetic acid in water) and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: Typically between 0.3 and 0.6 mL/min.
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Injection Volume: 1-5 µL.
-
Column Temperature: Controlled, often slightly elevated to reduce viscosity (e.g., 40 °C).
-
Run Time: Approximately 3 minutes.[3]
Mandatory Visualization
Macitentan's Mechanism of Action: Signaling Pathway
Macitentan is a dual antagonist of endothelin (ET) receptors, ETA and ETB. The binding of endothelin-1 (ET-1) to these receptors on smooth muscle cells triggers a signaling cascade that leads to vasoconstriction and cell proliferation, key factors in the pathophysiology of pulmonary arterial hypertension. Macitentan blocks these receptors, thereby inhibiting the detrimental effects of ET-1.
Caption: Macitentan signaling pathway.
Experimental Workflow: Comparative Analysis
The logical workflow for conducting a comparative analysis of HPLC and UPLC for Macitentan impurity profiling involves several key stages, from sample preparation to data analysis and final comparison.
Caption: Experimental workflow for comparison.
References
A Comparative Guide to the Impurity Profiles of Generic Macitentan and Opsumit®
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impurity profiles of generic Macitentan and the reference listed drug, Opsumit®. The information presented herein is synthesized from publicly available scientific literature and is intended to provide a technical overview for professionals in the pharmaceutical field. Direct comparative studies with quantitative data for specific generic versions of Macitentan against Opsumit® are not extensively published. Therefore, this guide establishes a representative comparison based on known impurities of Macitentan and typical regulatory acceptance criteria.
Data Presentation: A Comparative Overview of Macitentan Impurities
The control of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. For a drug substance like Macitentan, impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Both generic and brand-name products must meet stringent purity requirements set by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These requirements are often guided by the International Council for Harmonisation (ICH) guidelines.
The following table summarizes the known and potential impurities of Macitentan and their typical acceptance criteria. This table serves as a representative comparison, and actual impurity levels in any specific batch of generic Macitentan or Opsumit® must be confirmed by batch-specific certificates of analysis.
| Impurity Name/Type | Potential Source | Representative Acceptance Criteria (%) | Hypothetical Generic Macitentan (%) | Hypothetical Opsumit® (%) |
| Process-Related Impurities | ||||
| MCA-01 | Synthesis Intermediate | ≤ 0.15 | Complies | Complies |
| MCA-02 | Synthesis Intermediate | ≤ 0.15 | Complies | Complies |
| N-propyl derivative | By-product | ≤ 0.10 | Complies | Complies |
| N-N Dimethyl derivative | By-product | ≤ 0.15 | Complies | Complies |
| Degradation Products | ||||
| DP1 to DP10 (hydrolytic) | Degradation | Individual unspecified ≤ 0.10-0.20 | Complies | Complies |
| General Impurities | ||||
| Any Unspecified Impurity | Various | ≤ 0.10 | Complies | Complies |
| Total Impurities | Various | ≤ 1.0 | Complies | Complies |
Note: The values presented for "Hypothetical Generic Macitentan" and "Hypothetical Opsumit®" are illustrative and indicate that both products are expected to comply with the established acceptance criteria. Actual values will vary by manufacturer and batch.
Experimental Protocols: Identifying and Quantifying Macitentan Impurities
The identification and quantification of impurities in Macitentan are typically performed using a stability-indicating high-performance liquid chromatography (HPLC) method. The following is a detailed methodology based on published research for the analysis of Macitentan and its impurities.[][2][3]
1. Instrumentation and Chromatographic Conditions:
-
System: A gradient high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: Ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient elution is employed to ensure the separation of Macitentan from its various impurities. The specific gradient profile would be optimized to achieve adequate resolution between all peaks.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 266 nm.
-
Injection Volume: 20 µL.
2. Sample and Standard Preparation:
-
Standard Solution: A known concentration of Macitentan reference standard and certified reference standards of known impurities are prepared in a suitable diluent (e.g., acetonitrile).
-
Sample Solution: A solution of the Macitentan drug product (either generic or Opsumit®) is prepared in the same diluent to a known concentration.
3. Forced Degradation Studies:
To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on the Macitentan drug substance.[][2][3] This involves subjecting the drug to various stress conditions to intentionally generate degradation products. These conditions typically include:
-
Acid Hydrolysis: 1N HCl at 80°C.
-
Base Hydrolysis: 1N NaOH at 25°C.
-
Oxidative Degradation: 6% H₂O₂ at 80°C.
-
Thermal Degradation: 105°C.
-
Photolytic Degradation: Exposure to UV and fluorescent light.
The stressed samples are then analyzed using the developed HPLC method to confirm that all degradation products are well-separated from the main Macitentan peak and from each other.
4. Validation of the Analytical Method:
The HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3] The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of impurity profiles between generic Macitentan and Opsumit®.
References
A Comparative Guide to Cross-Validated Analytical Methods for Macitentan Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the identification and quantification of impurities in Macitentan, a dual endothelin receptor antagonist. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of appropriate analytical strategies for quality control and stability studies of Macitentan.
Executive Summary
The reliable detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Macitentan are critical for ensuring drug safety and efficacy. This guide details and compares several validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The presented methods have been subjected to forced degradation studies to identify potential degradation products under various stress conditions. This comparative analysis aims to facilitate the cross-validation and transfer of analytical methods for Macitentan impurity profiling in a research and development or quality control setting.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance parameters of different analytical methods developed for the analysis of Macitentan and its impurities.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[1][2][3][4] | Method 2[5] | Method 3[6] | Method 4[7] |
| Column | Not Specified | Inertsil C18 (150 x 4.6 mm, 5 µm) | Inertsil C8 (250 x 4.6 mm, 5 µm) | Zorbax SB C8 (150mm×4.6mm, 5µm) |
| Mobile Phase | Binary solvent-based gradient | Gradient of 0.02% Trifluoroacetic acid and Acetonitrile | Gradient of Ammonium acetate (pH 4.5) and Acetonitrile | Isocratic: 0.1% OPA and Acetonitrile (40:60% v/v) |
| Flow Rate | Not Specified | Not Specified | 1.5 ml/min | 1.0 ml/min |
| Detection | Not Specified | Not Specified | 266 nm | PDA at 215 nm |
| Run Time | 48 min | Not Specified | 70 min | Not Specified |
| **Linearity (r²) ** | ≥ 0.9966 | Validated as per ICH | Validated for 0.45-2.25 ppm | 0.9999 (30–150 ppm) |
| Recovery | 85%-115% | Validated as per ICH | 80-120 % | 98.9–101.6% |
| LOD/LOQ | Not Specified | Not Specified | 0.15 ppm / 0.45 ppm | Not Specified |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method
| Parameter | Method 1[8] |
| Stationary Phase | Pre-coated silica gel 60 F254 plates |
| Mobile Phase | Toluene: Acetone (7: 3 V/V) with 0.02 mL of glacial acetic acid |
| Detection | Densitometric measurement at 258 nm |
| Linearity Range | 150-600 ng/band |
| Application | Stability assessment and quantification |
Table 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
| Parameter | Method 1[9] |
| Column | Reverse phase C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Water with 0.2% acetic acid: Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 ml/min |
| Ionization Mode | APCI in positive ion, multiple reaction monitoring (MRM) mode |
| Mass Transitions | Macitentan: m/z 589.1→203.3; Internal Standard (Bosentan): m/z 552.6→311.5 |
| Retention Time | Macitentan: 1.97 min; IS: 1.72 min |
| Linearity (r²) | 0.9997 (0.5-500 ng/mL) |
| Recovery | 99.7% |
| LLOQ | 0.5 ng/mL |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.[1][2][3][4]
-
Acid Hydrolysis: 1 N HCl at 80°C for 15 minutes.[1][2][3][4]
-
Base Hydrolysis: 1 N NaOH at 25°C for 45 minutes.[1][2][3][4]
-
Oxidative Degradation: 6% (v/v) H₂O₂ at 80°C for 15 minutes.[1][2][3][4]
-
Photolytic Degradation: UV light at 200 Wh/m² and fluorescent light at 1.2 million lux hours.[1][2][3][4]
-
Humidity Stress: 90% relative humidity at 25°C for 24 hours.[1][2][3][4]
Macitentan has been shown to be sensitive to hydrolysis (acid and alkali) and thermal conditions.[1][2][3][4]
Method 1: RP-HPLC for Impurity Profiling[1][2][3][4]
This method was developed to quantify impurities in Macitentan tablets.
-
Chromatographic System: A reverse-phase high-performance liquid chromatography system.
-
Mobile Phase: A binary solvent-based gradient elution.
-
Separation Time: The method efficiently separated the drug and its impurities within 48 minutes.
-
Validation: The method was validated according to International Conference on Harmonization (ICH) guidelines and demonstrated good linearity, accuracy, and robustness.
Method 2: Stability-Indicating HPTLC Method[8]
This method is suitable for the stability assessment and quantification of Macitentan.
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: A mixture of toluene and acetone (7:3 v/v) with the addition of 0.02 mL of glacial acetic acid.
-
Sample Application: Samples are applied as bands.
-
Detection: Densitometric measurement is performed at 258 nm.
-
Key Finding: Notable degradation was observed under acidic and alkaline reflux conditions.
Method 3: UPLC-MS/MS for Quantification in Pharmaceutical Formulations[9]
A rapid and sensitive method for the determination of Macitentan.
-
Chromatographic System: UPLC system coupled with a tandem mass spectrometer.
-
Column: Reverse phase C18 column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of water with 0.2% acetic acid and acetonitrile (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor the mass transitions for Macitentan and the internal standard.
Visualizations
Workflow for Forced Degradation and Impurity Analysis
Caption: Workflow of forced degradation studies and subsequent impurity analysis.
Logical Relationship for Method Cross-Validation
Caption: Logical flow for the cross-validation of analytical methods.
References
- 1. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. Separation and Characterization of New Forced Degradation Products of Macitentan: A Dual Endothelin Receptor Antagonist | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. jmnc.samipubco.com [jmnc.samipubco.com]
- 9. Secure Verification [machinery.mas.bg.ac.rs]
A Comparative Guide to Analytical Methods for Macitentan Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published analytical methodologies for the determination of Macitentan and its impurities, with a focus on providing data relevant to the analysis of Macitentan Impurity 1. The information presented is synthesized from various validated studies to assist researchers in selecting and implementing suitable analytical techniques.
Executive Summary
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Macitentan is crucial for ensuring drug safety and efficacy.[1] While no dedicated inter-laboratory comparison studies for this compound were publicly available at the time of this review, a number of validated High-Performance Liquid Chromatography (HPLC) methods have been published for the impurity profiling of Macitentan. These methods, developed and validated according to International Conference on Harmonisation (ICH) guidelines, provide a sound basis for the reliable determination of this compound and other related substances.[2][3][4][5][6]
This guide summarizes and compares the key aspects of these published methods, including chromatographic conditions, validation parameters, and performance data. This comparative analysis aims to equip researchers and analytical development professionals with the necessary information to make informed decisions for their specific analytical needs.
Comparative Analysis of Analytical Methods
The following tables summarize the key parameters and performance characteristics of various published HPLC methods for the analysis of Macitentan and its impurities.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Purosphere RP 18e (100 mm x 4.6 mm, 3.0 µm) | Inertsil C8 (250 x 4.6 mm, 5 µm)[3] | Not Specified |
| Mobile Phase A | Sodium perchlorate buffer (pH 2.0) | Ammonium acetate (pH 4.5)[3] | Binary solvent-based gradient[2][4][5][6] |
| Mobile Phase B | Acetonitrile:Buffer (8:2 v/v) | Acetonitrile[3] | Not Specified |
| Elution Mode | Gradient | Gradient[3] | Gradient[2][4][5][6] |
| Flow Rate | 1.0 mL/min | 1.5 ml/min[3] | Not Specified |
| Column Temperature | 45 ºC | 30 °C[3] | Not Specified |
| Detection Wavelength | 220 nm | 266 nm[3] | Not Specified |
| Injection Volume | Not Specified | 20µl[3] | Not Specified |
| Run Time | Not Specified | 70 min[3] | 48 min[2][4][5][6] |
Table 2: Method Validation and Performance Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity (r²) | ≥ 0.9966[2][4][5][6] | ≥ 0.9966[2][4][5][6] | Not Specified |
| Accuracy (% Recovery) | 85%-115%[2][4][5][6] | 80-120 %[3] | Not Specified |
| Precision (%RSD) | <5[3] | <5[3] | Not Specified |
| LOD | Not Specified | 0.15 ppm[3] | Not Specified |
| LOQ | Not Specified | 0.45 ppm[3] | Not Specified |
| Forced Degradation | Sensitive to acid, alkali, and thermal conditions[2][4][5] | Showed extensive degradation in acidic and basic conditions, a slight degradation in oxidative condition[3] | Sensitive to hydrolysis (acid and alkali) and thermal conditions[2][4][5] |
| Mass Balance | >96%[2][4][5] | Not Specified | >96%[2][4][5] |
Experimental Protocols
The following are detailed experimental protocols synthesized from the referenced studies.
Method 1: RP-HPLC Method from Lakka et al. (2019) [2][4][5][6]
-
Objective: To quantify impurities in Macitentan tablets using a stability-indicating RP-HPLC method.
-
Chromatographic System: A reversed-phase high-performance liquid chromatography system.
-
Mobile Phase: A binary solvent-based gradient elution.
-
Method Validation: The method was validated according to ICH guidelines, demonstrating good linearity (r² ≥ 0.9966) and recovery (85%-115%).
-
Forced Degradation Study: The drug product was subjected to stress conditions including acid hydrolysis (1 N HCl at 80℃ for 15 min), alkali hydrolysis (1 N NaOH at 25℃ for 45 min), oxidative (6% v/v H₂O₂ at 80℃ for 15 min), thermal (105℃ for 16 h), humidity (90% RH at 25℃ for 24 h), and photolytic stress. The method was found to be effective for impurity profiling under these conditions.
Method 2: RP-HPLC Method from an Unspecified Study [3]
-
Objective: To develop and validate an RP-HPLC method for Macitentan and its known and unknown degradation impurities in its tablet dosage form.
-
Chromatographic System: RP-HPLC with an Inertsil C8 (250*4.6 mm, 5 µm) column.
-
Mobile Phase: Mobile phase A consisted of Ammonium acetate (pH 4.5 adjusted with glacial acetic acid) and mobile phase B was acetonitrile, used in a gradient elution.
-
Chromatographic Parameters: Flow rate of 1.5 ml/min, detection wavelength of 266 nm, column oven temperature of 30 °C, and injection volume of 20µl.
-
Method Validation: The method was validated as per ICH guidelines and showed linearity over a range of 0.45-2.25 ppm, with precision of %RSD<5, and recovery within 80-120 %. The LOD and LOQ were determined to be 0.15 ppm and 0.45 ppm, respectively.
-
Forced Degradation Study: The drug showed extensive degradation in acidic and basic conditions, and slight degradation under oxidative conditions.
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: General workflow for this compound analysis.
References
- 1. Macitentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Macitentan Impurity 1: A Comprehensive Safety and Operational Guide
For researchers and drug development professionals, the proper disposal of chemical impurities is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Macitentan Impurity 1, ensuring the protection of personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating the impurity with the same precautions as the active pharmaceutical ingredient (API), Macitentan.
I. Core Principles of Pharmaceutical Waste Management
The disposal of any pharmaceutical waste, including impurities, must adhere to strict regulations to prevent environmental contamination and potential harm to public health. Improper disposal, such as flushing down drains or discarding in regular trash, can introduce active chemical compounds into waterways and ecosystems.[1][2] Therefore, a systematic and compliant approach to waste management is essential.
II. Step-by-Step Disposal Protocol for this compound
The following protocol is based on established guidelines for the disposal of pharmaceutical waste and should be followed in a laboratory or research setting.
Step 1: Segregation and Classification
Proper segregation is the foundational step in compliant pharmaceutical waste disposal.[2][3]
-
Initial Assessment : In the absence of specific data for this compound, it should be managed as a hazardous chemical waste. This is a precautionary measure to ensure the highest level of safety.
-
Waste Stream Separation : Do not mix this compound with non-hazardous waste. It should be collected in a designated hazardous waste container.
Step 2: Containment and Labeling
-
Primary Container : Collect waste this compound in a chemically resistant, leak-proof container with a secure lid. The container must be compatible with the physical state of the impurity (solid or in solution).
-
Labeling : Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Any known hazards (e.g., "Caution: Handle with Care," "Potential Toxin").
-
Step 3: Storage
-
Secure Location : Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.[4]
-
Compatibility : Ensure that the storage area is not used for incompatible chemicals.
-
Ventilation : The storage area should be well-ventilated.
Step 4: Disposal
-
Engage a Licensed Waste Contractor : The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified waste management contractor.[4]
-
Documentation : All documentation, including a hazardous waste manifest, must be completed accurately for tracking and compliance purposes.[3]
-
Recommended Disposal Method : Incineration is the most common and effective method for destroying hazardous pharmaceutical waste, ensuring complete destruction of the active chemical compounds.[2]
III. Quantitative Data and Chemical Properties
| Property | Value/Information | Reference |
| Chemical Name | N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide | [5] |
| Molecular Formula | C19H20Br2N6O4S | [5] |
| Physical State | Crystalline solid | [5] |
| Solubility | Soluble in DMSO and dimethylformamide (approx. 33 mg/ml). Sparingly soluble in aqueous buffers. | [5] |
| Storage Temperature | -20°C | [5] |
| Handling Precautions | Should be considered hazardous. Avoid ingestion, inhalation, and contact with skin and eyes. Wash thoroughly after handling. Use in a well-ventilated area and wear appropriate personal protective equipment. | [5][6] |
| Disposal Method | Incineration via a licensed hazardous waste contractor is the recommended method for the final disposal of hazardous pharmaceutical waste. | [2][3] |
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, research institutions can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. securewaste.net [securewaste.net]
- 2. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Managing pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistical Guidance for Handling Macitentan Impurity 1
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Macitentan Impurity 1. These recommendations are based on the safety data for the parent compound, Macitentan, and general best practices for handling pharmaceutical research chemicals. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must conduct a thorough risk assessment before beginning any work and consult with their institution's environmental health and safety (EHS) department.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is unavailable, it should be handled as a potentially hazardous substance due to its relationship with the active pharmaceutical ingredient, Macitentan.[1] The parent compound, Macitentan, is a dual endothelin receptor antagonist.[2] Impurities may form during the production and storage of Macitentan, and their levels are controlled to ensure the drug's safety and efficacy.[2] Therefore, it is crucial to minimize exposure.
Potential Hazards:
-
Inhalation: May be harmful if inhaled. Avoid creating dust or aerosols.[3]
-
Skin Contact: May cause skin irritation. Prolonged or repeated exposure should be avoided.[4]
-
Eye Contact: May cause eye irritation.[4]
-
Ingestion: May be harmful if swallowed.[1]
A thorough risk assessment should be performed before handling this compound, considering the quantity, frequency of use, and specific laboratory procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to protect laboratory personnel from potential chemical and particulate contamination.[5][6] The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous drugs and pharmaceutical compounds.[7]
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves (double gloving recommended) | Nitrile or neoprene gloves are commonly used for their chemical resistance.[5] Always inspect gloves for tears or punctures before use. When double gloving, one glove should be under the gown cuff and the other over. Change gloves frequently, especially if contaminated.[7] |
| Body | Disposable gown or lab coat with long sleeves and tight-fitting cuffs | Gowns should be made of a low-permeability, lint-free fabric.[7] A solid front is recommended to prevent splashes. Protective clothing should be comfortable and not restrict movement.[6] |
| Eyes | Safety glasses with side shields or safety goggles | Eye protection should conform to appropriate government standards such as EN166 (EU) or NIOSH (US).[8] |
| Respiratory | N95 or higher-rated respirator | A respirator is recommended, especially when handling powders or if there is a risk of aerosol generation.[8] Use in a well-ventilated area, preferably within a chemical fume hood.[3] |
| Feet | Closed-toe shoes and shoe covers | Shoe covers should be worn in designated areas to prevent the spread of contamination.[5] |
Handling and Operational Plan
Proper handling procedures are critical to minimize exposure and prevent contamination.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.[3]
Standard Operating Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within the fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid generating dust.
-
Solution Preparation: If preparing solutions, add the solvent to the solid slowly to prevent splashing. Macitentan is soluble in organic solvents like DMSO and dimethylformamide (DMF).[1]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove outer gloves before leaving the immediate work area.[7] Wash hands thoroughly with soap and water after removing all PPE.[8]
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
| Waste Type | Disposal Method | Guidelines |
| Solid Waste (unused compound, contaminated consumables) | Hazardous Chemical Waste | Collect in a designated, sealed, and properly labeled waste container. Do not mix with other waste streams unless compatible. Arrange for pickup by a licensed professional waste disposal service.[8] |
| Liquid Waste (solutions containing the compound) | Hazardous Chemical Waste | Collect in a designated, sealed, and properly labeled waste container. Do not dispose of down the drain.[8] Follow your institution's chemical waste disposal procedures. |
| Contaminated Sharps (needles, scalpels) | Sharps Waste | Dispose of in a designated sharps container. |
| Empty Containers | Chemical Waste or as per institutional guidelines | Triple rinse the container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines. |
For small quantities of unused medicines in a non-laboratory setting, follow FDA guidelines, which may include drug take-back programs or specific household trash disposal methods.[9] However, in a research setting, all waste should be considered chemical waste.
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
| Exposure Type | Immediate Action |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the material into a sealed container for disposal as hazardous waste. Ventilate the area and decontaminate the spill site.[3] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. medkoo.com [medkoo.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. safetyware.com [safetyware.com]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. capotchem.com [capotchem.com]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
